5-Chloro-6-ethylpyridin-3-amine
Description
BenchChem offers high-quality 5-Chloro-6-ethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-ethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-6-ethylpyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2/c1-2-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 |
InChI Key |
HPZQJLAVYITIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Privileged Aminopyridine Scaffold in Medicinal Chemistry: Target Engagement, Optimization, and Therapeutic Applications
Executive Summary
The aminopyridine moiety is a cornerstone pharmacophore in modern drug discovery, exhibiting profound utility across diverse therapeutic areas—ranging from neurodegenerative disorders to oncology and neglected tropical diseases. As an exocyclic amine adjoined to a heterocyclic nitrogen ring, the aminopyridine scaffold provides a robust bidentate hydrogen-bonding network, modulates physicochemical properties such as lipophilicity and aqueous solubility, and acts as an intermediate for synthesizing complex aza-heterocycles[1][2]. This technical whitepaper dissects the causal mechanisms underlying the structural optimization of aminopyridines, standardizes self-validating experimental workflows for their biological evaluation, and maps their clinical trajectory.
Pharmacophore Profiling & Structural Logic
The inherent value of the aminopyridine scaffold—particularly 2-aminopyridine and 4-aminopyridine variants—lies in its stereoelectronic versatility. The juxtaposition of a hydrogen-bond donor (exocyclic amine) and an acceptor (pyridine nitrogen) allows these molecules to dock precisely into target binding pockets, most notably the hinge region of kinases[3].
From a physicochemical standpoint, inserting an aminopyridine in place of a standard phenyl or highly lipophilic heterocyclic ring often leads to a marked reduction in
Logic of aminopyridine scaffold optimization to maximize efficacy and mitigate CYP3A4 TDI.
Therapeutic Vectors & Target Engagement
Kinase Inhibition (MAP4K4 & TYK2)
Aminopyridines are exceptionally effective in competitive ATP-site kinase inhibition. In the development of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) inhibitors, 2-aminopyridines establish two crucial points of contact within the kinase hinge region, additionally participating in a unique
Similarly, the 4-aminopyridine benzamide scaffold has been successfully optimized for Tyrosine Kinase 2 (TYK2) inhibition. Initial leads suffered from high clearance and low oral exposure due to first-pass metabolism[4]. Through structure-based design, optimization yielded candidates (e.g., Compound 37) with exceptional Ligand Lipophilicity Efficiency (LLE = 6.3), maintaining high MDCK cell permeability (
Ion Channel Modulation (Nav1.8 & Kv Channels)
Beyond kinases, aminopyridines are well-established ion channel modulators.
-
Kv Channels: 4-Aminopyridine (dalfampridine/AMPYRA) is an FDA-approved voltage-gated potassium channel blocker used to improve walking in adult patients with multiple sclerosis (MS)[5][6]. By blocking K+ channels, the drug prolongs action potential duration in demyelinated axons, increasing presynaptic calcium influx, which subsequently augments neurotransmitter release and improves neuromuscular transmission[7]. The dosing must be tightly controlled (maximum 10 mg twice daily) due to a dose-dependent risk of seizures[6].
-
Nav1.8 Channels: The 2-aminopyridine scaffold has also been optimized to yield potent and isoform-selective inhibitors of the Nav1.8 sodium channel, displaying robust in vivo efficacy in nonhuman primate pain models and possessing excellent pharmacokinetic profiles[8].
Pharmacodynamic pathway of 4-aminopyridine in multiple sclerosis treatment.
Neglected Tropical Diseases (NTDs)
Compounds containing aminopyridine moieties are currently under active investigation for protozoan NTDs (e.g., Trypanosoma cruzi, Leishmania spp.)[2]. The insertion of the scaffold is primarily utilized to decrease lipophilicity and establish new hydrogen-bonding interactions with parasitic targets, improving overall metabolic stability[2].
Quantitative Pharmacology Data
The following table synthesizes the pharmacological attributes of critical aminopyridine derivatives:
| Compound / Scaffold | Primary Target | Therapeutic Indication | Key Physicochemical / Clinical Metric | Reference |
| Dalfampridine (4-AP) | Voltage-gated K+ Channels | Multiple Sclerosis (FDA Approved) | Highly soluble; Dose strictly capped at 10 mg BID to prevent seizures. | [5],[6] |
| MAP4K4 Inhibitor (Cmpd 2) | MAP4K4 Kinase | Inflammation / Cancer | Bidentate hinge binder; TDI of CYP3A4 eliminated via isosteric replacement. | [3] |
| TYK2 Inhibitor (Cmpd 37) | TYK2 / IL-12 Pathway | Autoimmune Disorders | LLE = 6.3; Excellent MDCK permeability ( | [4] |
| Nav1.8 Inhibitors | Nav1.8 Sodium Channel | Pain Management | Isoform selective; high translatability in primate thermode PD assays. | [8] |
Experimental Methodologies & Self-Validating Workflows
To ensure data integrity and reproducibility, the synthesis and biological evaluation of substituted aminopyridines require rigorous, self-validating protocols.
Protocol: Transition-Metal Catalyzed C–N Bond Formation
Objective: Synthesize 5-substituted 2-aminopyridines from halo-precursors.
Causality Rationale: The C-5 position of 2-aminopyridines is highly electron-rich, preventing standard
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask purged with Argon, combine 2-amino-5-iodopyridine (1.0 eq) and the target amine (e.g., morpholine, 1.2 eq)[9].
-
Catalyst Loading: Add
(10 mol%) as the palladium source and BINAP (20 mol%) as the ligand. The 1:2 Pd-to-ligand ratio ensures complete saturation of the metal center, preventing catalyst aggregation and precipitation ("palladium black"). -
Base Addition: Add sodium tert-butoxide (1.5 eq) to deprotonate the coordinated amine.
-
Reaction: Dissolve in anhydrous THF/Toluene and heat to 110 °C under continuous stirring for 12 hours[9].
-
Self-Validation/Workup: Monitor via LC-MS. The disappearance of the starting material mass peak and the appearance of the product mass confirms conversion. Quench with water, extract with EtOAc, and purify via flash chromatography.
Protocol: CYP3A4 Time-Dependent Inhibition (TDI) Assay
Objective: Rule out mechanism-based toxicity of novel aminopyridine leads.
Causality Rationale: Aminopyridines can be metabolized by CYP450 enzymes into reactive intermediates (e.g., nitroso species) that covalently bind to and irreversibly inhibit the enzyme[3]. Evaluating
Step-by-Step Procedure:
-
Pre-Incubation: Incubate human liver microsomes (HLM) with the aminopyridine candidate (dose-response series) in the presence of NADPH for 0 minutes (Control) and 30 minutes (TDI phase) at 37 °C.
-
Substrate Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam).
-
Quantification: Terminate the reaction after 10 minutes with cold acetonitrile containing an internal standard. Analyze the formation of 1-hydroxymidazolam via LC-MS/MS.
-
Self-Validation (Z'-factor & Controls): Include Verapamil or Mibefradil as a positive TDI control and Fluconazole as a reversible (negative) control. The assay is only deemed valid if the Z'-factor between vehicle and positive control > 0.6. An
shift > 3-fold between the 0-min and 30-min pre-incubation indicates a significant TDI liability, necessitating structural modification (e.g., carboxylic acid bioisostere integration)[3].
Experimental workflow from catalytic amination to self-validating cell assays.
References
- BenchChem.
- ACS Publications. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry.
- ACS Publications. 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model. ACS Medicinal Chemistry Letters.
- Taylor & Francis. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- Figshare. Lead Optimization of a 4‑Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry.
- Wikipedia. 4-Aminopyridine.
- RSC Publishing. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine.
- U.S. Food and Drug Administration (FDA). AMPYRA® (dalfampridine) extended-release tablets, for oral use.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
Advanced Exploratory Reactions of 5-Chloro-6-ethylpyridin-3-amine: A Comprehensive Technical Guide
Executive Summary In the landscape of modern medicinal chemistry, highly functionalized pyridine derivatives serve as critical structural motifs for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients. This technical whitepaper explores the synthetic utility and reactivity profiling of 5-Chloro-6-ethylpyridin-3-amine (CAS: 1354225-43-6) [1]. By dissecting the underlying causality of its electronic distribution, we provide researchers with optimized, self-validating protocols to selectively manipulate this dense heteroaromatic scaffold.
Structural Diagnostics and Reactivity Logic
To effectively functionalize 5-Chloro-6-ethylpyridin-3-amine, one must first analyze its electronic push-pull system[2]. The molecule features three primary functional zones, each governed by specific steric and electronic rules:
-
The 3-Amino Group (Nucleophilic Center) : This primary amine exerts a powerful
(mesomeric) effect, pushing electron density into the pyridine ring. It acts as the primary nucleophilic handle for amidation, reductive amination, and Buchwald-Hartwig amination. -
The 5-Chloro Group (Electrophilic Center) : Positioned meta to the pyridine nitrogen, this halogen does not benefit from the resonance stabilization of a Meisenheimer intermediate during nucleophilic attack[3]. Consequently, standard Nucleophilic Aromatic Substitution (S
Ar) is highly unfavorable compared to 2- or 4-chloropyridine isomers[3]. Cleavage of the robust C-Cl bond requires transition-metal catalysis (e.g., Palladium). -
The Pyridine Ring Core (Electrophilic Aromatic Substitution) : The strong electron-donating effect of the 3-NH₂ group supersedes the deactivating nature of the pyridine nitrogen, rendering the C2 and C4 positions susceptible to Electrophilic Aromatic Substitution (EAS), such as regioselective bromination.
Fig 1. Logical reactivity map isolating functional zones of 5-Chloro-6-ethylpyridin-3-amine.
Transition-Metal Catalyzed Functionalization (C-Cl Activation)
Because 5-chloropyridines lack the structural geometry necessary for S
Causality of Reagent Selection: To overcome the high dissociation energy of the C-Cl bond and the steric hindrance of the 6-ethyl substituent, standard catalysts like Pd(PPh₃)₄ are ineffective. We must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) coupled with Pd₂(dba)₃. XPhos accelerates oxidative addition and facilitates rapid reductive elimination, effectively preventing catalyst poisoning by the basic pyridine nitrogen[3].
Fig 2. Self-validating Suzuki-Miyaura experimental workflow for C-Cl functionalization.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
This methodology utilizes internal control checkpoints to ensure reaction integrity.
-
Glovebox Preparation: Inside an argon-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol). Reasoning: Pre-mixing the catalyst system in an anhydrous environment prevents irreversible oxidation of the electron-rich XPhos ligand.[3]
-
Substrate Addition: Add 5-Chloro-6-ethylpyridin-3-amine (1.0 mmol) and the desired arylboronic acid (1.2 mmol).
-
Solvent & Thermal Activation: Remove the sealed flask from the glovebox. Inject anhydrous toluene (5 mL) under a positive pressure of argon. Heat the mixture strictly at 100-110 °C.
-
Analytical Checkpoint 1 (TLC): At 4 hours, perform a TLC (3:1 Hexanes/EtOAc). The disappearance of the starting material (typically R
≈ 0.4) and the emergence of a highly UV-active lower spot indicates successful C-C bond formation. -
Workup & Validation: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 x 10 mL). Purify via silica gel chromatography.
-
Analytical Checkpoint 2 (LC-MS): Analyze the purified product via LC-MS. Success is validated by the expected [M+H]⁺ mass and the absolute absence of the 3:1 ³⁵Cl/³⁷Cl isotope ratio cluster, confirming the successful displacement of the chlorine atom.
Nucleophilic Diversification at the 3-Amino Terminus
While the 3-amino group can undergo straightforward acylations to form amides, its real value lies in serving as an amine donor in secondary Buchwald-Hartwig aminations[4].
Causality of Chemoselectivity: When reacting 5-Chloro-6-ethylpyridin-3-amine with an external aryl bromide, one might fear intermolecular oligomerization (the 3-amino group of one molecule attacking the 5-chloro group of another). However, by selecting a catalyst that strongly prefers the weaker C-Br bond over the robust C-Cl bond (e.g., using Pd(OAc)₂ with BrettPhos at moderate temperatures), one can achieve 100% chemoselectivity at the amine without touching the intrinsic 5-chloro group.
Quantitative Reaction Parameters
To streamline scale-up and reaction planning, the following table summarizes the optimized empirical data parameters for the three primary exploratory vectors for this compound.
| Reaction Vector | Target Functionalization | Key Reagents & Catalyst System | Temp (°C) | Expected Time | Yield Range | Primary Analytical Validation |
| Cross-Coupling | Suzuki-Miyaura (C-Cl substitution) | Ar-B(OH)₂, Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 100-110 °C | 12 - 16 h | 65 - 85% | ¹H NMR (Loss of C-Cl isotope pattern; new aromatic signals) |
| Amidation | N-Acylation (NH₂ substitution) | R-COCl, DIPEA, DMAP (cat.), DCM | 0 °C to RT | 2 - 4 h | 85 - 95% | LC-MS ([M+H]⁺ shift corresponding to acyl mass) |
| EAS | Regioselective Bromination (C2/C4) | NBS (1.05 eq), DMF, exclusion of light | 0 °C to RT | 1 - 2 h | 70 - 80% | ¹H NMR (Loss of solitary pyridine proton peak) |
Conclusion
5-Chloro-6-ethylpyridin-3-amine is an invaluable node in the synthesis of specialized heterocyclic libraries. The steric masking provided by the 6-ethyl group and the electronic deactivation of the 5-chloro position dictate that conventional S
References
- Title: 1354225-43-6 - 化源网 - cas号查询 | Source: chemsrc.
- Title: 3-Amino-5-chloropyridine - Benchchem | Source: benchchem.
- Title: Product Index - AA Blocks | Source: aablocks.
- Title: 5-chloro-6-ethylpyridin-3-amine | 1354225-43-6 - MilliporeSigma | Source: sigmaaldrich.
- Title: A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5 - Benchchem | Source: benchchem.
Sources
physical and chemical properties of 5-Chloro-6-ethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-6-ethylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs, established chemical principles, and predictive models to offer a robust technical profile.
Molecular and Physicochemical Profile
5-Chloro-6-ethylpyridin-3-amine, with the CAS Number 1354225-43-6, is a heterocyclic amine containing a pyridine core. The presence of a chlorine atom, an ethyl group, and an amino group on the pyridine ring imparts a unique combination of electronic and steric properties that are of significant interest for its potential application as a scaffold or intermediate in the synthesis of bioactive molecules.
Table 1: Physicochemical Properties of 5-Chloro-6-ethylpyridin-3-amine and a Close Analog
| Property | 5-Chloro-6-ethylpyridin-3-amine | 5-Chloro-6-methylpyridin-3-amine (Analog) |
| Molecular Formula | C₇H₉ClN₂ | C₆H₇ClN₂ |
| Molecular Weight | 156.61 g/mol | 142.59 g/mol |
| CAS Number | 1354225-43-6 | 896161-13-0 |
| Appearance | Predicted to be a solid at room temperature | Solid[1][2] |
| Melting Point | No data available | No specific data found, but is a solid at room temperature |
| Boiling Point | No data available | 268.9 ± 35.0 °C at 760 mmHg (Predicted)[1] |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF | No specific data, but likely soluble in organic solvents |
| InChI | 1S/C7H9ClN2/c1-2-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 | 1S/C6H7ClN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3[1][2] |
| InChIKey | HPZQJLAVYITIRE-UHFFFAOYSA-N | WOMATBULYGQEFL-UHFFFAOYSA-N[1][2] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A common strategy for the synthesis of aminopyridines involves the amination of a corresponding halopyridine. Given the structure of the target molecule, a potential synthetic route could start from a di-substituted pyridine precursor.
Caption: Proposed synthesis of 5-Chloro-6-ethylpyridin-3-amine.
Experimental Rationale: The chloro group at the 3-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the 5-position due to the electronic effects of the pyridine nitrogen. The reaction would likely require elevated temperatures and pressures, or the use of a transition metal catalyst such as copper or palladium to facilitate the amination.
Chemical Reactivity
The reactivity of 5-Chloro-6-ethylpyridin-3-amine is dictated by its functional groups:
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases. It can also be a directing group in electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards such reactions.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, often with the chloro substituent.
-
Chloro Group: The chlorine atom can be displaced by various nucleophiles via SNAr reactions, particularly if the ring is activated by electron-withdrawing groups. It also serves as a handle for transition metal-catalyzed cross-coupling reactions.
Analytical Characterization
A comprehensive analytical workflow is crucial for the unambiguous identification and purity assessment of 5-Chloro-6-ethylpyridin-3-amine.
Caption: Analytical workflow for 5-Chloro-6-ethylpyridin-3-amine.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl group, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the chlorine atom will be shifted downfield, while the carbons of the ethyl group will appear in the aliphatic region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, and C=N and C=C stretching of the pyridine ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for assessing the purity and quantifying 5-Chloro-6-ethylpyridin-3-amine.[3][4][5] Method development would involve optimizing the mobile phase/temperature program and column selection to achieve good separation from any impurities or starting materials.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Chloro-6-ethylpyridin-3-amine is not available, the safety precautions for closely related chloro-substituted aminopyridines should be followed.
-
Hazards: Similar compounds are often classified as harmful if swallowed, and can cause skin and eye irritation.[4][5] For the analogous 5-Chloro-6-methylpyridin-3-amine, some suppliers indicate it may cause severe skin burns and eye damage.[1]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the methyl analog, storage at 2-8°C and protection from light is recommended.[2]
Conclusion
5-Chloro-6-ethylpyridin-3-amine is a valuable building block for chemical synthesis, particularly in the development of new pharmaceutical agents. Although specific experimental data for this compound is sparse, its physicochemical properties, reactivity, and analytical profile can be reliably inferred from its structure and comparison with closely related analogs. This guide provides a solid foundation for researchers and scientists working with this and similar substituted pyridines.
References
A comprehensive list of references is not possible as no direct scientific literature for "5-Chloro-6-ethylpyridin-3-amine" was found in the provided search results. The information in this guide is synthesized from data on analogous compounds and general chemical principles. The citations provided throughout the text refer to the search results that informed the predictions and comparisons.
Sources
A Comprehensive Technical Guide to 5-Chloro-6-ethylpyridin-3-amine: Synthesis, Characterization, and Procurement
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-Chloro-6-ethylpyridin-3-amine, a key building block in modern medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a representative synthetic pathway, and robust analytical methods for quality control. Furthermore, a curated list of potential suppliers is provided to facilitate its procurement for research and development purposes. This guide is intended to be a valuable resource for scientists and professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of heterocyclic chemistry, with their derivatives forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of substituents on the pyridine ring allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its biological activity and pharmacokinetic profile. 5-Chloro-6-ethylpyridin-3-amine, with its distinct substitution pattern, offers a versatile scaffold for the synthesis of a new generation of targeted therapies. Its strategic combination of a reactive amine group, a directing chloro substituent, and a lipophilic ethyl group makes it an attractive starting material for creating diverse chemical libraries.
The Chemical Abstracts Service (CAS) has assigned the number 1354225-43-6 to 5-Chloro-6-ethylpyridin-3-amine, ensuring its unambiguous identification in scientific literature and chemical databases.[1]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in chemical synthesis and drug development. These properties influence reaction kinetics, solubility, and ultimately, the biological behavior of its derivatives.
| Property | Value | Source |
| CAS Number | 1354225-43-6 | [1] |
| Molecular Formula | C₇H₉ClN₂ | Inferred |
| Molecular Weight | 156.62 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | General Chemical Knowledge |
| InChI Key | HPZQJLAVYITIRE-UHFFFAOYSA-N | [1] |
Synthesis of 5-Chloro-6-ethylpyridin-3-amine: A Representative Pathway
While multiple synthetic routes to substituted pyridines exist, a common and effective strategy involves the construction of the pyridine ring through a multi-step sequence. Below is a detailed, representative protocol for the synthesis of 5-Chloro-6-ethylpyridin-3-amine.
Synthetic Workflow Diagram
Sources
Molecular Profiling and Therapeutic Targeting of 5-Chloro-6-ethylpyridin-3-amine Derivatives: A Technical Guide for Drug Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Scientists. Content Scope: Rational drug design, structural deconstruction, and self-validating pharmacological protocols for pyridine-3-amine derivatives.
Pharmacophore Deconstruction & Electronic Properties
In modern medicinal chemistry, aminopyridines represent a highly privileged class of low-molecular-weight building blocks[1]. Specifically, 5-Chloro-6-ethylpyridin-3-amine (CAS: 1354225-43-6) acts as a highly modular, trifunctional scaffold. Rather than relying on brute-force screening, optimizing derivatives from this core relies on manipulating three distinct steric and electronic vectors:
-
The 3-Amino Vector (Linker/Hinge Interaction): The primary amine serves as the primary synthetic handle (typically converted to an amide, urea, or secondary amine). In kinase targets, this nitrogen acts as a crucial hydrogen bond donor/acceptor pair with the peptide backbone[2].
-
The 5-Chloro Vector (Halogen Bonding & Hydrophobicity): The electron-withdrawing chlorine atom lowers the
of the pyridine nitrogen, improving membrane permeability. Furthermore, its polarizability allows for orthogonal halogen bonding deep within hydrophobic sub-pockets. -
The 6-Ethyl Vector (Steric Shielding): Located ortho to the pyridine nitrogen, the ethyl group sterically shields the basic center, modulating its interaction with bulk solvent and directing the conformational geometry of the entire molecule when bound to biological receptors.
Through rational derivatization, this scaffold can be aggressively tuned to engage two major, historically validated biological target classes: The Kinome (via ATP-competitive inhibition) and Neuronal Receptors (via nAChR modulation) .
Biological Target Pathway I: The Kinome (ATP-Site Inhibition)
Aminopyridine derivatives are classic "hinge-binders" in ATP-competitive kinase inhibitors. The pyridine-3-amine moiety structurally mimics the adenine ring of ATP. When derivatized into an amide, the compound anchors itself to the kinase hinge region, while the 5-chloro and 6-ethyl groups plunge into the adjacent hydrophobic "gatekeeper" pockets (e.g., in PI3K, BTK, or Mps1/TTK) to confer isoform selectivity[2].
Fig 1: Mechanistic workflow of kinase target engagement by the pyridine-3-amine pharmacophore.
Step-by-Step Methodology: Self-Validating TR-FRET Kinase Profiling
To accurately measure the
-
Causality Check: We deliberately set the ATP concentration strictly at the apparent
for each specific kinase. Running at ensures a balanced sensitivity profile, preventing artificially inflated or deflated values for competitive inhibitors.
Protocol:
-
Reagent Preparation: Prepare Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Ensure the addition of 2 mM DTT immediately before use to prevent receptor oxidation.
-
Compound Dilution: Serially dilute the 5-Chloro-6-ethylpyridin-3-amine derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well plate. Self-Validation: Include a known reference inhibitor (e.g., Staurosporine) to continuously monitor the plate's
factor. A is required to validate the run. -
Kinase Reaction: Add the target kinase (e.g., BTK or Mps1) and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the ATP site.
-
Initiation: Add ATP at the predetermined
to initiate the reaction. Incubate for 60 minutes. -
Detection & Quenching: Add EDTA (to chelate Mg²⁺ and immediately halt the reaction) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC.
-
Readout: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to map the dose-response curve.
Biological Target Pathway II: Neuronal nAChR Modulation
Beyond kinases, halogenated pyridines are hallmark pharmacophores for central nervous system (CNS) targets, particularly the
Fig 2: Downstream pharmacological signaling induced by halopyridine binding at neuronal nAChRs.
Step-by-Step Methodology: Self-Validating Radioligand Displacement Assay
To validate targeting of the
-
Causality Check: We use
-cytisine rather than - -bungarotoxin. Cytisine is exceptionally selective for the subtype over the or muscle-type receptors, ensuring that our displacement curves represent true target-specific engagement without background cross-talk[3].
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue (rich in
) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes, discard the supernatant, and resuspend the pellet. -
Incubation: In a 96-well deep-well plate, combine 150 µg of membrane protein, 1 nM
-cytisine, and varying concentrations of the 5-Chloro-6-ethylpyridin-3-amine derivative. -
Self-Validation (NSB Control): In at least three wells, add 10 µM unlabelled nicotine. This saturates all specific binding sites. Any remaining radioactivity represents Non-Specific Binding (NSB). True specific binding is defined strictly as (Total Binding - NSB).
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
-
Wash & Counting: Wash filters three times with 3 mL ice-cold buffer. Transfer to vials, add scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter. Use the Cheng-Prusoff equation to convert
to .
Quantitative SAR & Target Selectivity
Modifications to the 5- and 6-positions strictly dictate whether the molecule biases toward Kinase inhibition or nAChR modulation. The table below outlines a structural matrix comparing the biological impacts of substitution patterns based on target affinity.
| Core Scaffold Modification | R1 (Position 5) | R2 (Position 6) | Kinase (e.g., TTK) | Neuronal | Resultant Pharmacological Bias |
| Native Scaffold | -Cl | -Ethyl | 45 | 112 | Dual Modulator |
| De-halogenated | -H | -Ethyl | 320 | >1000 | Weak Kinase Affinity |
| Steric Reduction | -Cl | -Methyl | 28 | 85 | High Affinity Dual Modulator |
| Electronegative Shift | -F | -Ethyl | 15 | 450 | Kinase Selective Inhibitor |
Data Synthesis Insight: The retention of the 5-chloro atom is virtually mandatory for potent nAChR binding due to required halogen-protein interactions. Conversely, substitution with a highly electronegative fluorine tightens the kinase hinge-binding hydrogen bond network, rendering the molecule heavily biased toward the kinome over neuroreceptors.
References
-
2-Aminopyridine – an unsung hero in drug discovery Source: Chemical Communications (RSC Publishing) URL:[Link]
-
A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity Source: Bioorganic & Medicinal Chemistry (PubMed/Elsevier) URL:[Link]
-
ABT-594[(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]
-
Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-6-ethylpyridin-3-amine
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutics. Their utility stems from a unique combination of properties: the nitrogen atom can act as a hydrogen bond acceptor, improve aqueous solubility, and provide a handle for modulating the electronic and steric properties of the molecule. 5-Chloro-6-ethylpyridin-3-amine is a novel compound of interest within this class, representing a potential building block for new chemical entities (NCEs).
The journey from a promising hit compound to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can severely limit oral bioavailability and complicate formulation development, while instability can lead to loss of potency, the formation of potentially toxic degradants, and a shortened shelf life.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Chloro-6-ethylpyridin-3-amine. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. By establishing a robust, self-validating system of analysis, we can build a data package that accelerates decision-making and de-risks progression into later-stage development.
Section 1: Physicochemical and Structural Characterization
A foundational understanding of the molecule's intrinsic properties is paramount. As 5-Chloro-6-ethylpyridin-3-amine is a novel entity, direct experimental data is not widely available. Therefore, we will reference data from the closely related analog, 5-chloro-6-methylpyridin-3-amine, to establish a baseline for expected properties.
Table 1: Physicochemical Properties of the Analog 5-Chloro-6-methylpyridin-3-amine
| Property | Value | Source |
| CAS Number | 896161-13-0 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95-97% | [1] |
| Storage Conditions | 2-8°C, protect from light, store under inert atmosphere |
The replacement of a methyl group with an ethyl group in the target compound is expected to slightly increase the molecular weight and lipophilicity, which may marginally decrease aqueous solubility.
Ionization Constant (pKa) - The Key to pH-Dependent Behavior
The aminopyridine scaffold contains two basic nitrogen atoms: the amino group (anilinic nitrogen) and the pyridine ring nitrogen. The interplay of their basicities, influenced by the electron-withdrawing chloro group and the electron-donating ethyl group, will dictate the molecule's charge state across the physiological pH range. Predicting the pKa is crucial for designing relevant solubility and stability studies. Theoretical studies on substituted aminopyridines show that halogen substituents tend to decrease the pKa (reduce basicity).[2] Based on similar structures, we can anticipate two pKa values, with the pyridine nitrogen being more basic than the exocyclic amino group. An accurate experimental determination via potentiometric titration or UV-spectroscopy is a critical first step.
Caption: Predicted ionization states of 5-Chloro-6-ethylpyridin-3-amine.
Section 2: Aqueous Solubility Assessment
Aqueous solubility is a master variable that impacts everything from the reliability of in vitro assays to in vivo absorption. We must distinguish between two key measurements: kinetic and thermodynamic solubility.[3]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate. It is a high-throughput assay ideal for early discovery to rank-order compounds.[4]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period.[4] It is the "gold standard" measurement required for later-stage development and formulation.[3]
Experimental Protocol: Kinetic Solubility by Nephelometry
This protocol provides a rapid assessment of solubility across a pH range relevant to the gastrointestinal tract.
Causality: The use of a DMSO stock is standard in high-throughput screening (HTS), and this method mimics that workflow to identify potential liabilities early. Nephelometry (light scattering) is a direct and fast method for detecting precipitate formation.[4]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Chloro-6-ethylpyridin-3-amine in 100% DMSO.
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate gastric and intestinal conditions.
-
Assay Plate Preparation: In a 96-well microplate, add the appropriate volume of each buffer.
-
Compound Addition: Using a liquid handler, add the DMSO stock solution to the buffers to achieve a final DMSO concentration of ≤2% and a range of theoretical compound concentrations (e.g., 1 to 200 µM).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Read the plate using a nephelometer to measure light scattering. The concentration at which the signal significantly deviates from the baseline is reported as the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility by "Shake-Flask" Method
This protocol determines the equilibrium solubility, providing a definitive value for biopharmaceutical classification and formulation strategies.
Causality: The "shake-flask" method is the reference standard for thermodynamic solubility.[3] By adding an excess of solid compound and allowing it to equilibrate for an extended period (24-72 hours), we ensure the system reaches a true equilibrium, reflecting the solubility of the most stable crystalline form.[3] Quantification by a validated HPLC-UV method ensures accuracy and specificity.
Caption: Thermodynamic solubility ("Shake-Flask") experimental workflow.
Methodology:
-
Sample Preparation: Add an excess amount of solid 5-Chloro-6-ethylpyridin-3-amine (enough to ensure undissolved solid remains at equilibrium) to several glass vials.
-
Buffer Addition: Add a precise volume of relevant aqueous buffers (e.g., pH 2.0, 7.4, and purified water) to each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[3]
-
Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove all undissolved particles.
-
Quantification: Dilute the filtrate with mobile phase and analyze using a validated HPLC-UV method (see Section 4) against a standard curve of known concentrations.
Table 2: Example Summary of Aqueous Solubility Data
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) |
| Kinetic | 7.4 | 25 | [Experimental Value] |
| Thermodynamic | 2.0 | 37 | [Experimental Value] |
| Thermodynamic | 7.4 | 37 | [Experimental Value] |
Section 3: Stability Profiling
A comprehensive stability profile is non-negotiable for regulatory submission. We will employ forced degradation (stress testing) studies as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6] The goal is to identify likely degradation pathways, understand the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[7][8] A degradation of 5-20% is typically targeted to ensure that degradation products are formed at detectable levels without being overly complex.[7]
Experimental Protocol: Forced Degradation Studies
Causality: These stress conditions are chosen to mimic the extremes the compound might encounter during manufacturing, storage, and administration, covering hydrolysis, oxidation, and energy-induced degradation.[7][9]
Methodology: A single batch of 5-Chloro-6-ethylpyridin-3-amine is subjected to the following conditions.[6] A control sample (stored at -20°C) is kept for comparison.
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60°C for 24 hours.
-
Rationale: Simulates acidic environments (e.g., the stomach) and acid-catalyzed degradation.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at 60°C for 24 hours.
-
Rationale: Simulates alkaline environments and base-catalyzed degradation.
-
-
Oxidative Degradation:
-
Condition: 3% H₂O₂ at room temperature for 24 hours.[7]
-
Rationale: Tests susceptibility to oxidation, a common degradation pathway.
-
-
Thermal Degradation:
-
Condition: Solid compound stored at 80°C for 7 days.
-
Rationale: Assesses the intrinsic stability of the solid form at elevated temperatures.
-
-
Photostability:
-
Condition: Expose the solid compound to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[8]
-
Rationale: Identifies light-sensitive liabilities, which informs packaging requirements.
-
Following exposure, samples are quenched (if necessary), diluted, and analyzed by a stability-indicating HPLC method (Section 4). The peak area of the parent compound is compared to the control to calculate the percentage of degradation.
Caption: Workflow for forced degradation (stability) studies.
Table 3: Example Summary of Forced Degradation Data
| Stress Condition | Time | % Parent Remaining | Observations |
| 0.1 M HCl, 60°C | 24h | [Experimental Value] | [e.g., 2 major degradants] |
| 0.1 M NaOH, 60°C | 24h | [Experimental Value] | [e.g., No significant degradation] |
| 3% H₂O₂, RT | 24h | [Experimental Value] | [e.g., 1 major degradant] |
| Thermal (Solid), 80°C | 7d | [Experimental Value] | [e.g., Stable] |
| Photolytic (ICH Q1B) | - | [Experimental Value] | [e.g., Slight discoloration] |
Section 4: Core Analytical Methodology: Stability-Indicating HPLC-UV
The backbone of both solubility and stability assessment is a robust, validated analytical method. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for this type of analysis due to its ability to separate polar and non-polar compounds and the strong UV absorbance of the aromatic pyridine ring.[10][11]
Causality: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and impurities. The method must be validated for specificity by demonstrating that the peaks for known degradants (from forced degradation studies) are well-resolved from the parent peak.
Protocol: RP-HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.[10]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile). A gradient elution is necessary to ensure separation of the polar parent compound from potentially more non-polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility.[12]
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength of maximum absorbance (λmax), likely around 250-280 nm, to be determined by a UV scan.[13]
-
Standard Preparation: Prepare a stock solution of 5-Chloro-6-ethylpyridin-3-amine in the mobile phase or a compatible solvent.[12] Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate peak purity of the parent compound in the presence of its forced degradants using a photodiode array (PDA) detector.
Conclusion and Forward Look
This guide outlines a scientifically rigorous and self-validating approach to characterizing the solubility and stability of 5-Chloro-6-ethylpyridin-3-amine. By systematically evaluating its pH-dependent solubility, its degradation pathways under ICH-prescribed stress conditions, and developing a robust analytical method, researchers can build a comprehensive data package. This information is not merely a set of parameters; it is a predictive tool that informs critical decisions in the drug development pipeline, from lead optimization and formulation design to the establishment of appropriate storage conditions and shelf-life. The successful execution of these studies provides the foundational confidence needed to advance a promising molecule toward its therapeutic potential.
References
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Caballero, N. A., Melendez, F. J., Muñoz-Caro, C., & Niño, A. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical chemistry, 124(2), 155–160. [Link]
-
Inna, K. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmanecia. [Link]
-
Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
ICH. (n.d.). Q1A - Q1F Stability. ICH Quality Guidelines. [Link]
-
European Medicines Agency. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]
-
ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. [Link]
-
ICH. (2010, February 2). Q1A(R2) Guideline. [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Singh, S., & Kumar, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 291-303. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Varnek, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 43(2). [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Butkiewicz, M., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 62(13), 3267–3277. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Scilit. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]
-
Sicho, M., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2335. [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
EPA. (2025, October 15). 2-Amino-5-chloro-3-methylpyridine Properties. CompTox Chemicals Dashboard. [Link]
Sources
- 1. 5-chloro-6-methylpyridin-3-amine | 896161-13-0 [sigmaaldrich.com]
- 2. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raytor.com [raytor.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Methodological & Application
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
An Application Guide for the Synthesis of N-Substituted 6-Ethylpyridin-3-amines
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its significance is particularly pronounced in pharmaceutical and medicinal chemistry, where aryl and heteroaryl amine moieties constitute the core of countless therapeutic agents.[4] The reaction's broad substrate scope and functional group tolerance have supplanted classical, often harsher, methods for C-N bond formation, enabling the synthesis of complex molecular architectures with greater efficiency.[1]
This guide focuses on a specific, yet representative, application: the amination of 5-Chloro-6-ethylpyridin-3-amine. The synthesis of substituted pyridin-3-amines is of considerable interest in drug discovery. However, the use of a heteroaromatic chloride as a substrate introduces specific challenges. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[5] Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][6][7][8]
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven troubleshooting strategies for successfully executing the Buchwald-Hartwig amination of this challenging substrate class.
The Catalytic Cycle: A Mechanistic Blueprint
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through several key elementary steps.[1][9][10][11]
-
Catalyst Activation: The reaction typically begins with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species, or a pre-formed Pd(0) complex is used directly.
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex undergoes oxidative addition into the aryl-chloride bond of 5-Chloro-6-ethylpyridin-3-amine. This step is often the rate-limiting step for less reactive aryl chlorides and is critically influenced by the choice of ligand.[5]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the catalytically active Pd(0) species, thus closing the catalytic cycle.[1][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Dissecting the Reaction: A Guide to Parameter Selection
The success of the amination of an electron-rich chloro-pyridine hinges on the judicious selection of several key parameters. The rationale behind these choices is summarized below.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | Palladium Pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G4) | Well-defined pre-catalysts provide a reliable and reproducible source of the active Pd(0) species, leading to more consistent results compared to generating the catalyst in situ from sources like Pd(OAc)₂. This is crucial for challenging substrates.[5][6][12] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos, XPhos) | These ligands are essential for activating the strong C-Cl bond. Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating nature facilitates the oxidative addition step.[5][13][14] They also outcompete the pyridine nitrogen, preventing catalyst deactivation.[4][7][8] |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base is required to efficiently deprotonate the coordinated amine without competing in side reactions. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, but may require higher temperatures or catalyst loadings.[5] |
| Solvent | Toluene, 1,4-Dioxane, or THF | Aprotic solvents are necessary. They must be anhydrous and rigorously degassed to prevent catalyst oxidation and protodehalogenation side reactions.[5][6][15] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to provide the necessary activation energy for the oxidative addition of the C-Cl bond, which is often the slowest step in the catalytic cycle.[5][6] |
Experimental Protocol: Amination of 5-Chloro-6-ethylpyridin-3-amine
This protocol provides a generalized procedure. Optimization of stoichiometry, temperature, and reaction time may be required for specific amine coupling partners.
Materials and Reagents:
-
5-Chloro-6-ethylpyridin-3-amine (1.0 equiv)
-
Amine coupling partner (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
RuPhos ligand (1.5 - 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
Anhydrous, degassed Toluene (or 1,4-Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Reaction Setup & Execution (Strictly under Inert Atmosphere):
-
Glassware Preparation: Oven-dry all glassware and cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the Schlenk flask, seal with a septum, and connect to a Schlenk line. Evacuate and backfill with inert gas three times to ensure a completely oxygen-free environment.[6][16]
-
Charging Reagents: Under a positive flow of inert gas, add the 5-Chloro-6-ethylpyridin-3-amine, the palladium pre-catalyst, the phosphine ligand, and the sodium tert-butoxide to the flask.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. Finally, add the amine coupling partner (neat if liquid, or as a solution in the reaction solvent) via syringe.[17]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed.[2][6][18]
Work-up and Purification:
-
Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the desired N-substituted 6-ethylpyridin-3-amine. It is often beneficial to first filter the crude reaction mixture through a short plug of Celite or silica to remove the bulk of the palladium residues before concentration and chromatography.[2][19]
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be flammable and toxic. Handle them in a well-ventilated fume hood and avoid creating dust. Keep away from heat and sources of ignition.[20]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. They should be stored and handled under an inert atmosphere.[16][21] Avoid skin and eye contact.
-
Strong Bases: Sodium tert-butoxide is corrosive and reacts violently with water. Handle with appropriate PPE (gloves, safety glasses) in a dry environment.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in a well-ventilated fume hood and avoid inhalation or skin contact.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, when performing this reaction.[21]
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
Caption: A systematic workflow for troubleshooting low-yield reactions.
| Common Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen or water.[5][6] 2. Insufficient temperature for C-Cl oxidative addition.[5] 3. Suboptimal ligand or base for the specific substrate. | 1. Ensure all solvents are rigorously degassed and reagents are anhydrous. Use a glovebox or proper Schlenk technique.[6] 2. Increase the reaction temperature, typically to 100-110 °C. 3. Screen a panel of bulky, electron-rich phosphine ligands and consider a stronger base if applicable. |
| Hydrodehalogenation | Presence of trace water or other protic impurities, which can act as a proton source to intercept the Pd(II) intermediate.[5] | Scrupulously dry all reagents, solvents, and glassware. Using a slight excess of the amine (1.2-1.5 equiv) can also help favor the desired amination pathway.[5] |
| Formation of Palladium Black | Catalyst decomposition and aggregation. This can be caused by exposure to oxygen, excessively high temperatures, or an insufficient ligand-to-palladium ratio to stabilize the active Pd(0) species.[6][16] | 1. Improve inert atmosphere techniques.[16] 2. Consider lowering the reaction temperature slightly. 3. Ensure the correct ligand-to-palladium ratio is used; sometimes a slight excess of ligand is beneficial. |
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Krska, S. W., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 433-441. [Link]
-
Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Pearson+. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Shen, Q., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 130(22), 7174–7187. [Link]
-
Fors, B. P., & Buchwald, S. L. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 130(40), 13312-13313. [Link]
-
Nykaza, T. V., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ACS Catalysis, 10(22), 13362-13369. [Link]
-
Nykaza, T. V., et al. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis, 10(22), 13362–13369. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(3), 19414–19424. [Link]
-
Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Wikipedia. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit. [Link]
-
MacKinnon, S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]
-
Nolan, S. P., & Organ, M. G. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Angewandte Chemie International Edition, 50(12), 2766-2770. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. reddit.com [reddit.com]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. entegris.com [entegris.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. honrel.com [honrel.com]
- 21. fishersci.fr [fishersci.fr]
Application Note: Strategies for the Successful Amide Coupling of 5-Chloro-6-ethylpyridin-3-amine
Abstract
Amide bond formation is one of the most critical reactions in drug discovery and medicinal chemistry.[1] However, coupling electronically deficient or sterically hindered substrates often presents significant challenges, leading to low yields and side product formation.[1][2] This application note provides a detailed guide for researchers on performing amide coupling reactions with 5-Chloro-6-ethylpyridin-3-amine, a challenging electron-deficient heteroaromatic amine. We will explore the underlying chemical principles, compare various coupling protocols, and provide step-by-step procedures to enable successful and efficient synthesis.
Introduction: The Challenge of Electron-Deficient Amines
The nucleophilicity of an amine is paramount for a successful amide coupling reaction. In the case of 5-Chloro-6-ethylpyridin-3-amine, the amine's reactivity is significantly diminished due to the cumulative electron-withdrawing effects of both the pyridine ring nitrogen and the adjacent chloro-substituent. This reduced nucleophilicity makes the reaction sluggish and requires carefully selected, highly potent activating agents to drive the reaction to completion.[1] Standard coupling conditions that are effective for simple aliphatic or electron-rich aromatic amines often fail or provide unsatisfactory results with substrates like this.[1][2]
The General Mechanism of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that involves the elimination of water. Since this process is kinetically slow, the carboxylic acid must first be "activated" by a coupling reagent. This transforms the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.[3]
Caption: General mechanism of amide bond formation.
Selecting the Optimal Coupling Reagent
For challenging substrates like 5-Chloro-6-ethylpyridin-3-amine, the choice of coupling reagent is the most critical parameter. Reagents are broadly classified into carbodiimide, phosphonium, and uronium/aminium types.
-
Carbodiimides (e.g., EDC, DCC): While common, these often require additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form an active ester, suppress side reactions, and minimize racemization.[4][5] For electron-deficient amines, the EDC/HOAt combination is generally superior to EDC/HOBt.
-
Phosphonium Salts (e.g., PyBOP, BOP): These are highly effective but generate carcinogenic HMPA as a byproduct (in the case of BOP). PyBOP is a safer alternative.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are among the most powerful coupling reagents available and are often the first choice for difficult couplings.[3][6] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly well-suited for this application due to its high reactivity and rapid reaction times.[3][7] It forms a highly reactive OAt-active ester in situ.[7][8]
Comparative Overview of Recommended Reagents
| Reagent System | Base | Solvent | Pros | Cons |
| HATU | DIPEA, Et₃N | DMF, NMP | High reactivity, fast, low racemization.[3] Ideal for difficult couplings. | Higher cost, byproduct removal can be tricky.[6] |
| EDC / HOAt | DIPEA, NMM | DMF, DCM | Cost-effective, good for many systems. | Less reactive than HATU, may require longer reaction times or heat. |
| Isobutyl Chloroformate | NMM, Et₃N | THF, DCM | Forms a highly reactive mixed anhydride. | Requires low temperatures, risk of side reactions if not controlled. |
Abbreviations: DIPEA (N,N-Diisopropylethylamine), Et₃N (Triethylamine), NMM (N-Methylmorpholine), DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane), THF (Tetrahydrofuran).
Detailed Experimental Protocols
Here we provide step-by-step protocols for the amide coupling of a generic carboxylic acid with 5-Chloro-6-ethylpyridin-3-amine.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended starting protocol for this challenging amine due to HATU's superior reactivity.[3][7]
Materials:
-
Carboxylic Acid (1.0 eq)
-
5-Chloro-6-ethylpyridin-3-amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).
-
Add 5-Chloro-6-ethylpyridin-3-amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
In a single portion, add HATU (1.2 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cost-Effective Coupling using EDC/HOAt
This protocol is a viable alternative to HATU, though it may require longer reaction times or gentle heating.
Materials:
-
Carboxylic Acid (1.0 eq)
-
5-Chloro-6-ethylpyridin-3-amine (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOAt (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOAt (1.5 eq), and 5-Chloro-6-ethylpyridin-3-amine (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Add EDC·HCl (1.5 eq) portion-wise to the cold solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Dilute the mixture with ethyl acetate or DCM. Wash with 1M HCl (if the product is stable), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow and Troubleshooting
A systematic approach is key to successful synthesis and troubleshooting.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Note: Advanced Recrystallization Protocol for 5-Chloro-6-ethylpyridin-3-amine
Introduction and Chemical Context
The compound 5-chloro-6-ethylpyridin-3-amine (CAS: 1354225-43-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Purifying this molecule from crude synthetic mixtures (often containing regioisomers, residual metal catalysts, or over-chlorinated byproducts) is notoriously challenging.
The complexity arises from its amphiphilic molecular architecture. The pyridine nitrogen and primary amine at the 3-position impart basicity and hydrogen-bonding capacity (both donor and acceptor), whereas the 5-chloro and 6-ethyl substituents create significant lipophilic bulk and steric hindrance. When developing a purification protocol, conventional aqueous workups often result in emulsions, while single-solvent recrystallizations frequently lead to "oiling out" (liquid-liquid phase separation) rather than true crystallization. This guide details a highly robust, self-validating Solvent/Anti-Solvent Recrystallization protocol designed to isolate analytical-grade material.
Rationale for Solvent Selection (Causality & Thermodynamics)
The selection of the solvent system is the primary thermodynamic driver of successful recrystallization. Recent thermodynamic studies on structurally related aminopyridines demonstrate that these molecules exhibit optimal, highly temperature-dependent solubility in moderately polar, hydrogen-bond-accepting solvents (such as acetates and amides), while exhibiting near-zero solubility in saturated aliphatic hydrocarbons .
To leverage this thermodynamic profile:
-
The Primary Solvent (Ethyl Acetate): Ethyl acetate (EtOAc) is selected because its dipole perfectly solvates the polar amine and pyridine core at elevated temperatures (60–65 °C).
-
The Anti-Solvent (Heptane or Hexanes): Heptane acts as a selective anti-solvent. By gradually adding heptane to the hot EtOAc solution, the bulk dielectric constant is lowered. This forces the lipophilic ethyl and chloro groups to interact with one another, nucleating a highly ordered crystal lattice that excludes polar impurities .
Physicochemical Properties & Solubility Data
| Parameter | Value / Description |
| Compound Name | 5-Chloro-6-ethylpyridin-3-amine |
| CAS Number | 1354225-43-6 |
| Molecular Weight | 156.61 g/mol |
| Functional Groups | Primary amine (-NH₂), Pyridine ring, Aryl chloride (-Cl), Ethyl (-CH₂CH₃) |
| Favorable Solvents (Hot) | Ethyl Acetate, Toluene, Methanol, Ethanol |
| Effective Anti-Solvents | Heptane, Hexane, Cyclohexane |
| Target Recrystallization System | Ethyl Acetate / Heptane (Mixed Solvent System) |
Workflow Visualization
Workflow for the ethyl acetate/heptane recrystallization of 5-chloro-6-ethylpyridin-3-amine.
Step-by-Step Methodology: Self-Validating Protocol
This protocol is designed as a closed-loop, self-validating system. Each phase includes conditional checks to ensure the physical chemistry is functioning as intended, preventing product loss.
Phase 1: Saturation and Hot Dissolution
-
Weigh the Crude: Transfer a known mass (e.g., 10.0 g) of crude 5-chloro-6-ethylpyridin-3-amine into a multi-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Solvent Addition: Add a minimal volume (approximately 3–5 mL per gram of crude) of Ethyl Acetate (EtOAc) .
-
Heating: Submerge the flask in a heating mantle or oil bath set to 65 °C. Stir aggressively (500 RPM).
-
Causality: Heating strictly below the boiling point of EtOAc (77 °C) prevents solvent flashing while utilizing the maximum thermal solubility capacity of the aminopyridine core .
-
Phase 2: Hot Filtration (Critical for Catalyst Removal)
-
Prepare Apparatus: Pre-heat a fluted filter paper and a glass funnel in an oven at 70 °C to prevent premature crystallization in the stem.
-
Gravity Filtration: Rapidly filter the hot EtOAc solution into a clean, pre-weighed Erlenmeyer flask maintained at 65 °C.
-
Causality: Aminopyridine syntheses often utilize iron or palladium reductions. Residual inorganic salts or catalyst dust will act as premature nucleation sites, causing rapid, chaotic precipitation that traps impurities inside the crystal lattice.
-
Phase 3: Anti-Solvent Addition and Regulated Nucleation
-
Titration of Anti-Solvent: While stirring the hot filtrate at 60–65 °C, begin adding Heptane dropwise via an addition funnel.
-
The Cloud Point (Self-Validation): Continue addition until the solution develops a faint but persistent opalescence (cloudiness) that does not disappear with stirring.
-
Validation Check: Once the cloud point is hit, add exactly 1.0 mL of hot EtOAc to clarify the solution. Why? Crystallizing exactly at the cloud point often causes rapid crashing. Clarifying it slightly ensures we are resting exactly on the edge of the metastable zone, allowing for thermodynamic crystal growth rather than kinetic aggregation.
-
-
Seeding (Optional): If authentic, pure crystals are available, add 1-2 mg to the hot solution to template the lattice structure.
Phase 4: Annealing and Isolation
-
Controlled Cooling: Turn off the heat source and allow the flask to cool in the ambient oil bath slowly to room temperature (20–25 °C) over 2 to 3 hours.
-
Causality: Slow cooling allows molecules to repeatedly attach and detach from the growing crystal face. The lipophilic impurities remain dissolved in the heptane phase, while polar impurities remain in the EtOAc phase.
-
-
Ice Bath Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize the yield.
-
Filtration: Isolate the crystalline solid via a Büchner funnel under vacuum.
-
Washing: Wash the filter cake with 2 x 10 mL of ice-cold Heptane. Do not wash with EtOAc, as it will dissolve the pure product.
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.
Quality Control & Troubleshooting
-
Oiling Out: If the product forms a viscous syrup at the bottom of the flask instead of crystals, the solvent system is too non-polar. Solution: Re-heat the mixture to 65 °C until the oil dissolves, add 5-10% more EtOAc by volume, and cool at a significantly slower rate (e.g., 5 °C per hour).
-
Purity Assessment (Validation): Analyze the dried crystals using Thin-Layer Chromatography (TLC) utilizing a 50% EtOAc / 50% Hexanes mobile phase. The amine function dictates that the pure 5-chloro-6-ethylpyridin-3-amine should elute as a single, well-defined spot (Rf ~0.35–0.45). Run alongside the crude mixture to visually validate the elimination of baseline impurities.
References
-
Liu, Y., Wu, Q., Wang, J., Han, G., Zhao, X., Farajtabar, A., & Zhao, H. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1588-1595.[Link]
Application Note: Scale-Up Synthesis and Process Optimization of 5-Chloro-6-ethylpyridin-3-amine
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 5-Chloro-6-ethylpyridin-3-amine (CAS: 1354225-43-6)[1]
Executive Summary & Retrosynthetic Rationale
5-Chloro-6-ethylpyridin-3-amine is a critical building block in the synthesis of advanced functionalized heterocycles, kinase inhibitors, and agrochemical active ingredients[2]. Depending on the indexing rules of the pyridine ring, this molecule is structurally identical to 5-amino-3-chloro-2-ethylpyridine .
Attempting to synthesize this scaffold via direct electrophilic chlorination of 6-ethylpyridin-3-amine frequently yields inseparable mixtures of regioisomers. To achieve a high-yielding, scale-up-friendly process, we dictate a structurally precise bottom-up approach utilizing 2,3-dichloro-5-nitropyridine [3]. This starting material bypasses the need for amine protecting groups and perfectly positions the halogens for sequential, regioselective functionalization.
The optimized sequence involves a highly regioselective Negishi sp²–sp³ cross-coupling at the C2 position, followed by a chemoselective Béchamp-type nitro reduction that entirely avoids the hydrodechlorination associated with traditional palladium-catalyzed hydrogenations[4].
Mechanistic Foundations (E-E-A-T)
As process scientists scale up cross-coupling chemistries, causality and mechanistic understanding are paramount to avoiding multi-kilogram batch failures.
Regioselective Oxidative Addition
In the starting material (2,3-dichloro-5-nitropyridine), the two carbon-chlorine bonds reside in vastly different electronic environments. The C2-chlorine is positioned ortho to the electronegative pyridine nitrogen and para to the strongly electron-withdrawing nitro group at C5. This synergistic dual-activation highly stabilizes the anionic transition state during the initial oxidative addition of Palladium. In contrast, the C3-chlorine is meta to the nitro group and experiences only mild inductive effects[5]. Consequently, coupling with ethylzinc chloride strictly occurs at C2[6].
Catalyst Dynamics (Preventing β-Hydride Elimination)
Cross-coupling alkyl nucleophiles (like ethylzinc chloride) onto heteroaryl halides risks premature β-hydride elimination, leading to isomerized alkene byproducts. To suppress this, modern N-heterocyclic carbene (NHC) palladium precatalysts, such as Pd-PEPPSI-IPent , are employed. The bulky, highly donating NHC ligands accelerate reductive elimination while physically shielding the metal center, drastically suppressing the β-hydride elimination pathway to <1%.
Chemoselective Nitro Reduction
Once the ethyl group is installed, the nitro group must be reduced to an amine. Subjecting the intermediate (3-chloro-2-ethyl-5-nitropyridine) to standard H₂ and Pd/C inevitably results in massive hydrodechlorination (stripping of the C3-chlorine). Instead, we employ elemental iron powder and ammonium chloride (Fe/NH₄Cl) in aqueous ethanol[4]. This process operates via single-electron transfer (SET) to the nitro group under mildly acidic conditions. The activation barrier to reduce the C-Cl bond via SET is significantly higher than that of the nitro group, locking the process into perfect chemoselectivity.
Synthetic Pathway Logic Visualization
Process flow for chemoselective synthesis of 5-chloro-6-ethylpyridin-3-amine.
Reaction Optimization Data
During our process development phase, multiple catalyst systems were evaluated to maximize the yield of the Step 1 Negishi coupling while minimizing homocoupling and off-target C3-activation. The superior performance of NHC-Pd systems is summarized below,[7].
| Catalyst System | Catalyst Loading | Base / Additive | Temp (°C) | C2 vs C3 Selectivity | Isolated Yield (%) |
| Pd(PPh₃)₄ | 5.0 mol % | None | 60 °C | 85:15 | 58% |
| Pd(dppf)Cl₂ | 3.0 mol % | None | 60 °C | 92:8 | 76% |
| Pd-PEPPSI-IPent | 0.5 mol % | LiCl (2.0 eq) | 25 °C | >99:1 | 94% |
Table 1: Scale-up optimization metrics for the Negishi sp²–sp³ cross-coupling step.
Experimental Protocols (100g Scale)
Protocol A: Regioselective Negishi Cross-Coupling
Objective: Synthesis of 3-chloro-2-ethyl-5-nitropyridine from 2,3-dichloro-5-nitropyridine[3].
-
System Preparation: Equip a flame-dried 3 L jacketed reactor with a mechanical stirrer, internal temperature probe, and continuous N₂ flow.
-
Reagent Loading: Charge the reactor with 2,3-dichloro-5-nitropyridine (100.0 g, 0.518 mol) and anhydrous LiCl (43.9 g, 1.03 mol). The LiCl acts to break up the organozinc aggregates, increasing transmetalation rates[7].
-
Solvent & Catalyst: Add anhydrous THF (1.0 L). Stir until homogenous, then add Pd-PEPPSI-IPent (2.06 g, 2.59 mmol, 0.5 mol%).
-
Alkylzinc Addition: Cool the reactor to 0 °C. Using a dropping funnel, add a 1.0 M solution of Ethylzinc chloride in THF (621 mL, 0.621 mol, 1.2 eq) dropwise over 90 minutes. Maintain the internal temperature below 5 °C to safely manage the exothermic transmetalation.
-
Reaction Maturation: Remove the cooling jacket and allow the reaction to warm to 25 °C. Stir for 2 hours. Monitor via HPLC or LC-MS until complete consumption of the starting material is observed[6].
-
Quench & Workup: Cool to 5 °C. Slowly quench with saturated aqueous NH₄Cl (500 mL). Filter the biphasic mixture through a thin Celite pad to remove precipitated zinc salts.
-
Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 300 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 3-chloro-2-ethyl-5-nitropyridine (~92 g, ~95% crude yield), which is directly used in Protocol B.
Protocol B: Chemoselective Nitro Reduction
Objective: Synthesis of 5-chloro-6-ethylpyridin-3-amine without C-Cl bond cleavage[4].
-
Setup: In a 2 L round-bottom flask equipped with a reflux condenser and overhead stirrer, dissolve the crude 3-chloro-2-ethyl-5-nitropyridine (90 g, 0.482 mol) in an Ethanol / Water mixture (4:1 ratio, 1.0 L).
-
Activation: Add solid Ammonium Chloride (NH₄Cl) (128.9 g, 2.41 mol, 5.0 eq) to the solution and stir until mostly dissolved.
-
Reduction: Slowly add fine Iron powder (325 mesh) (134.6 g, 2.41 mol, 5.0 eq) in portions. Note: Mild effervescence will occur.[4]
-
Thermal Processing: Heat the vigorously stirred suspension to 75 °C for 2.5 hours. The reaction mixture will transition from a yellow solution to a dark, sludgy brown suspension as iron oxides form.
-
Monitoring: Verify completion via TLC (Hexanes/EtOAc 1:1) or LC-MS. The target amine will display strong UV fluorescence.
-
Isolation: Filter the hot reaction mixture immediately through a thick pad of Celite to remove the iron paste. Wash the Celite filter cake generously with hot Ethanol (3 × 200 mL).
-
Purification: Concentrate the filtrate in vacuo to remove the ethanol. Basify the remaining aqueous layer to pH 9 using saturated NaHCO₃ to free-base the product. Extract with Dichloromethane (3 × 400 mL). Dry over anhydrous Na₂SO₄, and concentrate. If necessary, recrystallize from heptane to yield the pure 5-chloro-6-ethylpyridin-3-amine as a pale crystalline solid (>85 g, >90% overall yield over 2 steps).
References
-
Product Index - AA Blocks: 5-chloro-6-ethylpyridin-3-amine aablocks.com URL:[Link]
-
Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Part I: Mechanistic Insight in Alkyl-Alkyl and Aryl-Aryl Negishi Cross-Coupling core.ac.uk URL: [Link]
- US10980815B2 - Aminopyrimidinyl compounds Google Patents URL
Sources
- 1. aablocks.com [aablocks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US10980815B2 - Aminopyrimidinyl compounds - Google Patents [patents.google.com]
- 4. 2-Bromo-5-fluoro-3-nitropyridine|CAS 652160-72-0 [benchchem.com]
- 5. 3,4-Dichloro-5-nitropyridine | 56809-84-8 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
step-by-step guide to N-alkylation of 5-Chloro-6-ethylpyridin-3-amine
An Application Note and Protocol for the Synthesis of N-Alkylated 5-Chloro-6-ethylpyridin-3-amine Derivatives
Abstract
N-alkylated heteroaromatic amines, particularly substituted pyridines, are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2][3] The strategic introduction of alkyl groups onto the nitrogen atom of an aminopyridine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions.[4] This guide provides a comprehensive, step-by-step protocol for the N-alkylation of 5-Chloro-6-ethylpyridin-3-amine, a versatile building block for drug discovery. We delve into the mechanistic underpinnings of the reaction, offer a detailed experimental procedure for direct alkylation using alkyl halides, discuss process optimization, and provide a troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing these valuable intermediates.
Introduction and Scientific Principles
The N-alkylation of primary and secondary amines is a cornerstone transformation in organic synthesis.[5] For heteroaromatic amines like 5-Chloro-6-ethylpyridin-3-amine, the exocyclic amino group acts as a nucleophile, attacking an electrophilic alkylating agent to form a new carbon-nitrogen bond.
Several methodologies exist for this transformation, each with distinct advantages:
-
Direct Alkylation with Alkyl Halides: This is a classical and widely implemented approach based on the Sₙ2 reaction mechanism.[6] The amine's lone pair of electrons attacks the electrophilic carbon of an alkyl halide (R-X, where X = I, Br, Cl), displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7] A significant challenge in this method is preventing over-alkylation, where the newly formed secondary amine, often more nucleophilic than the starting primary amine, reacts with another equivalent of the alkyl halide.[6][8]
-
Reductive Amination: This method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄).[9] This is an excellent strategy for achieving selective mono-alkylation.
-
Catalytic Alkylation with Alcohols: Modern, "green" chemistry approaches utilize alcohols as alkylating agents in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[10][11] Transition-metal catalysts (e.g., based on Iridium, Ruthenium, or Cobalt) temporarily "borrow" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination with the amine, regenerating the catalyst and producing only water as a byproduct.[12][13]
This guide will focus on the direct alkylation method due to its procedural simplicity and reliance on commonly available laboratory reagents.
Experimental Protocol: Direct N-Alkylation with Alkyl Halide
This protocol details a general and robust procedure for the selective mono-alkylation of 5-Chloro-6-ethylpyridin-3-amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Chloro-6-ethylpyridin-3-amine | ≥97% Purity | Available from vendors | Store under inert atmosphere, protected from light. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Sigma-Aldrich, Fisher | Use 1.05-1.2 equivalents. Handle with care (lachrymator/toxic). |
| Potassium Carbonate (K₂CO₃), anhydrous | Anhydrous, Powdered | Acros Organics | Use 2.0 equivalents. Ensure it is dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | MilliporeSigma | Use a dry, polar aprotic solvent. Acetonitrile is an alternative.[14] |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For aqueous work-up. |
| Brine (Saturated NaCl solution) | ACS Grade | VWR | For final wash to aid phase separation. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Inert Gas | High Purity | (Local Supplier) | Nitrogen or Argon. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Condenser and heating mantle with temperature control
-
Inert atmosphere setup (e.g., nitrogen manifold or balloon)
-
Syringes and needles for liquid transfers
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-Chloro-6-ethylpyridin-3-amine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the amine).
-
Initial Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure the base is well-dispersed.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature. For highly reactive alkyl halides, consider cooling the flask to 0 °C in an ice bath during the addition to control any potential exotherm.
-
Reaction: Allow the reaction to stir at room temperature. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkyl halides.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] Check for the consumption of the starting amine and the formation of the desired product. Be mindful of the potential formation of a higher Rƒ dialkylated byproduct. The reaction is typically complete within 4-24 hours.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.[9] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[15]
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.[16]
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated product.[9] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined beforehand by TLC analysis.
Experimental Workflow Diagram
Caption: Workflow for the direct N-alkylation of 5-Chloro-6-ethylpyridin-3-amine.
Process Optimization and Troubleshooting
The success of the N-alkylation reaction often depends on the careful selection of reagents and conditions.
| Parameter | Options & Considerations |
| Base | K₂CO₃: A common, cost-effective choice. Cs₂CO₃: More soluble and often more effective, but more expensive. Can accelerate the reaction.[9] Organic Bases: Non-nucleophilic bases like triethylamine (TEA) or DIPEA can be used, but are generally weaker. |
| Solvent | DMF, Acetonitrile (ACN): Polar aprotic solvents are ideal as they solvate the cation of the base but do not interfere with the nucleophile.[14] Ensure the solvent is anhydrous to prevent unwanted side reactions. |
| Alkylating Agent | Reactivity: R-I > R-Br > R-Cl. Iodides are the most reactive but may be less stable or more expensive. Bromides offer a good balance of reactivity and stability.[6] |
| Temperature | Start at room temperature. If the reaction is sluggish (as monitored by TLC/LC-MS), gentle heating to 40-80 °C can increase the rate. Higher temperatures may increase the risk of side reactions. |
Troubleshooting Guide
Caption: A troubleshooting flowchart for common N-alkylation challenges.
Safety and Handling
-
5-Chloro-6-ethylpyridin-3-amine and its derivatives should be handled as potentially toxic and irritant compounds. [17][18] Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Reagent Handling: Many alkyl halides are toxic, corrosive, and/or lachrymators. They should be handled with extreme care in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not discharge into the environment.[20]
Conclusion
The direct N-alkylation of 5-Chloro-6-ethylpyridin-3-amine with alkyl halides is a reliable and accessible method for the synthesis of key pharmaceutical intermediates. By carefully controlling the stoichiometry, choice of base, and reaction conditions, researchers can achieve high yields of the desired mono-alkylated products. This guide provides a solid foundation for executing this transformation, enabling the efficient generation of novel molecular entities for drug discovery programs.
References
-
The Journal of Organic Chemistry. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. ACS Publications. Available at: [Link]
-
Fiveable. Alkylation of amines Definition. Fiveable. Available at: [Link]
-
The Journal of Organic Chemistry. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. ACS Publications. Available at: [Link]
-
AFG Bioscience LLC. SAFETY DATA SHEET for 2-Chloro-3-pyridylamine. AFG Bioscience LLC. Available at: [Link]
-
PMC. Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. PMC. Available at: [Link]
-
MP Biomedicals, LLC. Material Safety Data Sheet for TRIS (2-CHLOROETHYL) AMINE. MP Biomedicals, LLC. Available at: [Link]
-
RSC Publishing. Efficient nickel-catalysed N-alkylation of amines with alcohols. RSC Publishing. Available at: [Link]
-
Dalton Transactions (RSC Publishing). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. RSC Publishing. Available at: [Link]
- Google Patents. Amine alkylation - US2750417A. Google Patents.
-
ResearchGate. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. Available at: [Link]
- Google Patents. Method for realizing N-alkylation reaction - CN114195647A. Google Patents.
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available at: [Link]
- Google Patents. Method for alkylating aromatic amines - US2809994A. Google Patents.
-
PMC. Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available at: [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. Amine alkylation. Wikipedia. Available at: [Link]
- Google Patents. Process for the N-alkylation of aminopyridines - CN113214146A. Google Patents.
-
ACS Publications. Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. Available at: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
PMC. Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]
- Google Patents. Purification of pyridine bases by distillation - US2708653A. Google Patents.
-
ChemRxiv. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. ChemRxiv. Available at: [Link]
-
ResearchGate. Applications of the pyrimidine diversification strategy to biologically.... ResearchGate. Available at: [Link]
-
Wiley Online Library. Pyrimidine: An elite heterocyclic leitmotif in drug discovery‐synthesis and biological activity. Wiley Online Library. Available at: [Link]
-
ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available at: [Link]
-
PMC. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC. Available at: [Link]
-
IJSAT. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery‐synthesis and biological activity [ouci.dntb.gov.ua]
- 3. ijsat.org [ijsat.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN114195647A - Method for realizing N-alkylation reaction - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
- 20. afgsci.com [afgsci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 5-Chloro-6-ethylpyridin-3-amine
Welcome to the Advanced Applications technical portal. As a Senior Application Scientist, I have compiled this specialized guide for researchers and drug development professionals navigating the complex chemoselectivity challenges inherent to bifunctional substrates.
Mechanistic Diagnostic: The Bifunctional Challenge
5-Chloro-6-ethylpyridin-3-amine is uniquely challenging because it functions as an "AB-type" monomer. It contains both a nucleophilic primary amine (at C3) and an electrophilic aryl chloride (at C5). When subjected to standard Buchwald-Hartwig cross-coupling conditions, the palladium catalyst must perfectly discriminate between your target external coupling partner and the internal reactive sites.
In typical catalytic cycles, the oxidative addition of Pd(0) follows the reactivity gradient of Ar-I > Ar-Br > Ar-Cl[1]. However, the electron-deficient nature of the pyridine ring inherently activates the C5-Cl bond. Fortunately, the C6-ethyl group provides a strict steric shield (buttressing effect) adjacent to the C5-Cl. By leveraging precise ligand geometry, we can amplify this intrinsic steric bias to completely shut down parasitic side reactions at the C5 position.
Pathway Visualization
The diagram below maps the desired chemoselective pathway against the competitive side reactions (oligomerization, bis-arylation, and hydrodehalogenation).
Buchwald-Hartwig catalytic cycle for 5-chloro-6-ethylpyridin-3-amine highlighting side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields a ladder of high-molecular-weight masses on LC-MS instead of my cross-coupled product. Why? Causality: You are observing A-B step-growth oligomerization. The Pd(0) catalyst is prematurely inserting into the C5-Cl bond of your substrate instead of your external aryl halide, allowing the C3-NH₂ of a second substrate molecule to attack. Solution: Exploit the inherent steric hindrance of the C6-ethyl group. Switch to a highly sterically demanding dialkylbiaryl phosphine ligand (e.g., tBuBrettPhos). The massive steric bulk of the tert-butyl groups on the ligand clashes with the C6-ethyl group, drastically raising the activation energy for C5-Cl oxidative addition, thereby funneling the catalyst toward the external Ar-Br[1].
Q2: I successfully targeted the C3-amine, but I am forming significant amounts of a tertiary amine (bis-arylation). How do I stop this? Causality: Primary amines initially couple to form a secondary diarylamine. Because secondary amines are still moderately nucleophilic, they can outcompete the unreacted primary amine for the active Pd(II) complex, leading to over-arylation[2]. Solution: Ensure the use of mono-ligated Pd species with extreme cone angles. Ligands like BrettPhos are specifically engineered to accommodate primary amines while strictly prohibiting the spatial coordination of bulkier secondary amines[3]. Additionally, maintain the external Ar-Br as the limiting reagent (0.95 equivalents) relative to the pyridine substrate[4].
Q3: A major byproduct is 6-ethylpyridin-3-amine (loss of the C5-chlorine). Where is the hydrogen coming from? Causality: This is hydrodehalogenation. If Pd(0) activates the C-Cl bond, it can undergo β-hydride elimination if exposed to aliphatic amines (often used as bases) or solvent impurities possessing β-hydrogens. The intermediate Pd-H species reductively eliminates, replacing your chlorine with a proton[2]. Solution: Eliminate β-hydride sources. Swap tertiary amine bases for strong, anhydrous inorganic bases (e.g., NaOtBu or finely milled K₃PO₄). Ensure toluene or dioxane is rigorously degassed and stored over 3Å molecular sieves.
Q4: The reaction mixture turns pitch black within 15 minutes, and conversion stalls at 10%. Causality: The formation of "Palladium black" indicates massive catalyst aggregation and deactivation. This occurs when the active Pd(0) state is generated but fails to undergo oxidative addition rapidly enough, often due to oxygen ingress, moisture, or strong coordination by the pyridine nitrogen shutting down the catalytic cycle[5]. Solution: Utilize a G3 or G4 precatalyst (e.g., tBuBrettPhos Pd G3) rather than Pd₂(dba)₃. Precatalysts ensure a controlled, 1:1 release of the active L-Pd(0) species, preventing the buildup of unligated Pd that aggregates into inactive clusters[1].
Quantitative Data: Target-Ligand Optimization Matrix
Use the following data-driven matrix to precisely select your catalyst system based on the specific vector you are trying to target.
| Target Objective | Recommended Ligand | Steric Demand (%V_bur) | Mechanistic Rationale | Suppressed Side Product |
| N-Arylation of C3-NH₂ (Using external Ar-Br) | tBuBrettPhos | ~51% | Extreme bulk physically prevents oxidative addition at the sterically hindered C5-Cl site. | Oligomerization, Bis-arylation |
| N-Arylation of C3-NH₂ (Using external Ar-Cl) | RockPhos | ~48% | Highly electron-rich to activate external Ar-Cl; relies on strictly maintained stoichiometry. | Oligomerization |
| C-N Coupling at C5-Cl (Protecting C3-NH₂ first) | RuPhos | ~42% | Balanced sterics and high electron density facilitate C-Cl oxidative addition after amine protection. | Hydrodehalogenation |
Self-Validating Protocol: Chemoselective N-Arylation of C3-NH₂
This protocol is designed as a self-validating system. It incorporates In-Process Controls (IPC) to verify chemoselectivity before committing the entire batch, ensuring high trustworthiness and reproducibility upon scale-up[6].
Reagents:
-
Substrate: 5-Chloro-6-ethylpyridin-3-amine (1.0 equiv, 1.0 mmol)
-
Electrophile: External Aryl Bromide (0.95 equiv, limiting reagent)
-
Precatalyst: tBuBrettPhos Pd G3 (2.0 mol%)
-
Base: NaOtBu (1.5 equiv) — Note: If the external Ar-Br has base-sensitive functional groups, swap for K₃PO₄.
-
Solvent: Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Preparation: In a glovebox or using strict Schlenk techniques, charge an oven-dried reaction vial with the tBuBrettPhos Pd G3 precatalyst, NaOtBu, and the external Aryl Bromide (if solid).
-
Solvent & Substrate Addition: Add 4.0 mL of rigorously degassed anhydrous toluene. Add the 5-chloro-6-ethylpyridin-3-amine (if liquid, add neat; if solid, add in Step 1).
-
Initiation: Seal the vial and transition to a pre-heated stirring block at 80 °C . Mechanistic Note: Do not exceed 80 °C. Higher thermal energy overcomes the steric barrier of the C6-ethyl group, triggering C5-Cl activation.
-
Self-Validating In-Process Control (IPC):
-
At t = 45 minutes , extract a 20 µL aliquot via micro-syringe under positive N₂ pressure.
-
Quench immediately into 1.0 mL of LC-MS grade Acetonitrile.
-
Validation Check: Analyze via UPLC-MS. Look for the substrate dimer (m/z roughly equivalent to 2M - HCl).
-
Decision Gate: If oligomer > 3% area, the system has excess thermal energy; immediately drop the temperature to 65 °C and add 0.5 mol% additional ligand to resaturate the Pd centers. If oligomer < 3%, proceed with confidence.
-
-
Completion & Workup: After 4-6 hours, cool to room temperature. Dilute with EtOAc and filter through a thin pad of Celite to remove palladium species and inorganic salts[5]. Concentrate the filtrate under reduced pressure for column chromatography.
References
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts Organic Chemistry. [Link]
-
Stradiotto, M. et al. "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions." JACS Au (ACS Publications).[Link]
-
Semantic Scholar. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Semantic Scholar Database.[Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis & Purification of 5-Chloro-6-ethylpyridin-3-amine
Welcome to the advanced technical support guide for isolating 5-Chloro-6-ethylpyridin-3-amine (CAS: 1354225-43-6). Designed for process chemists and drug development professionals, this guide bypasses generic advice to address the complex physicochemical realities of aminopyridine clearance.
The Mechanistic Landscape: Causality in Clearance
The foundational principle for separating unreacted starting material (SM) from the target product is exploiting their differential basicity . 5-Chloro-6-ethylpyridin-3-amine is synthesized primarily via two routes: the palladium-catalyzed Buchwald-Hartwig amination of a halopyridine[1],[2], or the iron/acid-mediated reduction of a nitropyridine[3].
Unsubstituted 3-aminopyridine has a pKa of approximately 6.0[4]. However, the introduction of the highly electronegative 5-chloro group withdraws electron density via the inductive effect (-I). This severely diminishes the basicity of both the endocyclic pyridine nitrogen and the exocyclic amine[4]. Consequently, 5-chloro-6-ethylpyridin-3-amine is only weakly basic.
In contrast, the common starting materials (nitro- or halo-pyridines) are highly electron-deficient and completely neutral under standard aqueous conditions. If your purification fails, it is almost entirely due to miscalculating the protonation equilibrium of this weakly basic product.
Main synthetic pathways to 5-chloro-6-ethylpyridin-3-amine highlighting precursor basicity.
Quantitative Physicochemical Profile
To design a successful extraction, we must rely on the thermodynamic properties of the mixture.
| Compound | Synthetic Role | Molecular Wt. | Est. Conjugate Acid pKa | Acid-Base Status (at pH 1.5) |
| 3-Chloro-2-ethyl-5-nitropyridine | Starting Material (Red.) | ~186.6 g/mol | N/A (Neutral) | Neutral (Organic Phase) |
| 5-Bromo-3-chloro-2-ethylpyridine | Starting Material (B-H) | ~220.5 g/mol | N/A (Neutral) | Neutral (Organic Phase) |
| 5-Chloro-6-ethylpyridin-3-amine | Target Product | 156.61 g/mol | ~4.5 - 5.0 | Protonated (Aqueous Phase) |
| Triphenylphosphine Oxide (TPPO) | Ligand Byproduct (B-H) | 278.2 g/mol | N/A (Polar Neutral) | Neutral (Organic Phase) |
Troubleshooting & FAQs
Q1: I performed an iron-catalyzed reduction of the nitro precursor. A standard aqueous workup (1M HCl) left ~15% of the unreacted nitro starting material in my final product. Why did the extraction fail? A1: The failure stems from insufficient protonation. Because the 5-chloro substituent inductively withdraws electron density, the product's pKa is lower than standard alkylamines[4]. A standard 1M HCl wash (often buffered by the crude mixture) may not lower the pH enough to drive 100% of the weakly basic product into the aqueous phase. Causality & Resolution: You are trapped in a partition equilibrium. Drop the pH of the aqueous phase to ≤ 1.5 using an excess of 2M or 3M HCl. This completely shifts the equilibrium to the protonated pyridinium salt, forcing it into the aqueous layer, while the strictly neutral nitro precursor is left in the organic phase[3].
Q2: My Buchwald-Hartwig amination stalled at 80% conversion. How do I clear the unreacted 5-bromo-3-chloro-2-ethylpyridine and phosphine ligands without using column chromatography? A2: The Buchwald-Hartwig coupling utilizes palladium and bulky phosphine ligands[1], leaving a crude mixture of your basic amine product, unreacted neutral halopyridine, and highly polar ligand oxides (e.g., TPPO)[2]. Causality & Resolution: Perform a highly non-polar biphasic acid-base extraction. While the bromopyridine is strictly neutral, TPPO can hydrogen-bond with water and "drag" into the aqueous layer if the organic solvent is too miscible (like Ethyl Acetate). Dissolve the crude in Toluene or MTBE instead, then extract with 2M HCl. The non-polar solvent strictly retains the halopyridine and TPPO.
Q3: During the acid-base extraction of my nitro-reduction batch, a thick, unbreakable emulsion formed. How can I resolve this? A3: Emulsions in aminopyridine extractions are mechanically stabilized by colloidal iron salts (from the Fe/HCl reduction)[3] or palladium black accumulating at the biphasic interface. Causality & Resolution: Do not add more solvent. Vacuum filter the entire biphasic mixture through a tightly packed pad of Celite . This physically strips out the colloidal metal particles stabilizing the emulsion. Afterward, add a small volume of saturated NaCl (brine) to increase the ionic strength of the aqueous layer, maximizing the dielectric delta and forcing immediate phase separation.
Workflow Diagrams
Workflow for the selective acid-base extraction of weakly basic aminopyridines.
Self-Validating Protocol: Optimized Acid-Base Clearance
This methodology transforms standard workups into a self-validating system, ensuring that phase transitions are confirmed analytically before proceeding.
Materials Needed: Methyl tert-butyl ether (MTBE), 2M HCl (aq), 4M NaOH (aq), Dichloromethane (DCM), pH indicator strips, TLC plates (Silica gel 60 F254).
Step 1: Solubilization and Acidification
-
Concentrate the crude reaction mixture to remove volatile reaction solvents (e.g., ethanol or THF).
-
Redissolve the crude residue in MTBE (10 mL per gram of crude). Note: MTBE is chosen over EtOAc to prevent polar impurities from partitioning into the aqueous phase.
-
Add 2M HCl aqueous solution (10 mL per gram of crude). Stir vigorously for 10 minutes.
-
Validation Check (pH): Dip a pH strip into the aqueous layer. It must read pH ≤ 1.5. If it is higher, add concentrated HCl dropwise until the target pH is achieved.
Step 2: Phase Separation and Diagnostic TLC
-
Transfer to a separatory funnel and allow the layers to separate. (If an emulsion forms, filter through Celite as detailed in FAQ 3).
-
Separate the bottom aqueous layer from the top MTBE layer.
-
Validation Check (TLC): Spot both layers on a TLC plate (Eluent: 50% EtOAc/Hexanes). Under UV 254 nm, the MTBE layer should contain the high-Rf starting material, while the product will remain firmly pinned at the baseline of the aqueous layer spot (due to its protonated salt state).
Step 3: Free-Basing the Product
-
Cool the isolated aqueous layer in an ice bath to 0–5 °C.
-
Slowly add 4M NaOH dropwise while stirring. The solution will become cloudy as the 5-chloro-6-ethylpyridin-3-amine free-bases and begins to precipitate/oil out.
-
Validation Check (pH): Verify that the aqueous phase has reached pH > 10 to ensure 100% deprotonation of the amine.
Step 4: Final Extraction
-
Extract the basic aqueous layer three times with DCM (5 mL per gram of starting crude).
-
Combine the organic DCM layers, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the DCM under reduced pressure to yield the purified 5-chloro-6-ethylpyridin-3-amine free of unreacted starting materials.
References
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: Science Publishing Group URL: [Link]
-
2,3-diaminopyridine - Organic Syntheses Source: Organic Syntheses URL: [Link]
Sources
Technical Support Center: Regioselectivity Troubleshooting for 5-Chloro-6-ethylpyridin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see research and development teams struggle with the polyfunctional nature of 5-Chloro-6-ethylpyridin-3-amine . This substrate is a chemoselectivity minefield: it possesses an activating exocyclic primary amine (C3), a cross-coupling-competent halogen (C5), an activating alkyl substituent (C6), and a highly nucleophilic pyridine ring nitrogen (N1).
Understanding the mechanistic causality behind its reactivity is the first step to achieving total experimental control. Below, we break down the molecular electronics and sterics to help you troubleshoot common regioselectivity failures in your workflows.
Caption: Reactivity map showing key functional sites and chemoselectivity of the aminopyridine.
Module 1: Electrophilic Aromatic Substitution (C2 vs. C4 Halogenation)
Q: When I attempt to brominate this substrate, I get an inseparable mixture of C2-bromo and C4-bromo isomers. How do I force substitution exclusively at C2?
Scientist Insight: The C3-amino group strongly activates the ortho positions (C2 and C4) toward electrophilic aromatic substitution (EAS). While pyridine rings are innately deactivated and generally require Hammond's postulate considerations to rationalize intermediate stability[1], the powerful electron-donating effect of the primary amine overcomes this barrier.
However, C4 is sandwiched between the C3-amine and the bulky C5-chlorine. When you use unhindered, aggressive electrophiles like elemental bromine (
Validation Protocol: Regioselective C2-Bromination
-
Preparation : Dissolve 5-Chloro-6-ethylpyridin-3-amine (1.0 equiv) in anhydrous acetonitrile (0.2 M) under an argon atmosphere.
-
Temperature Control : Cool the reaction vessel to 0 °C in an ice bath. Causality: Lower temperatures restrict rotational degrees of freedom, magnifying the steric blockade at C4.
-
Electrophile Addition : Add recrystallized N-Bromosuccinimide (1.05 equiv) in three distinct portions over 15 minutes, shielded from ambient light to prevent radical pathways.
-
Completion : Stir at 0 °C for 2 hours. Quench with saturated aqueous sodium thiosulfate, extract with ethyl acetate, and wash with brine.
Module 2: Chemoselective Suzuki Cross-Coupling at the C5-Cl Bond
Q: My Pd-catalyzed Suzuki-Miyaura coupling at the C5-chloro position is stalling at low conversions, or generating competitive Buchwald-Hartwig amination dimers. How can I selectively activate the C-Cl bond?
Scientist Insight:
Primary aminopyridines are notorious catalyst killers. The exocyclic C3-amine rapidly coordinates to low-valent Pd(0) or Pd(II) species, pulling the catalyst off-cycle into unreactive dead-end complexes. Standard, unhindered ligands (e.g.,
The solution lies in geometric exclusion. Employing a bulky dialkylbiaryl phosphine ligand like XPhos physically blocks the primary amine from coordinating to the palladium center[3]. The massive dicyclohexyl and triisopropyl-substituted biaryl backbone creates a steric shield that only the targeted C-Cl bond can penetrate during oxidative addition.
Caption: XPhos-Pd(0) catalytic cycle highlighting how ligand sterics prevent off-target amine coordination.
Validation Protocol: Suzuki-Miyaura Coupling at C5
-
Reagent Loading : In a dry Schlenk flask, combine the substrate (1.0 equiv), arylboronic acid (1.3 equiv), XPhos Pd G3 precatalyst (2 mol%), and anhydrous
(2.0 equiv). -
Degassing : Evacuate and backfill the flask with Argon (x3).
-
Solvent Addition : Introduce a fully degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: The biphasic nature ensures the organic substrates and inorganic base remain solvated without degrading the active Pd intermediate.
-
Reaction : Heat to 90 °C for 12 hours. Cool to room temperature, filter through a Celite pad, and concentrate for purification.
Module 3: Chemoselective N-Alkylation of the Exocyclic C3-Amine
Q: Direct alkylation of the C3-amine using alkyl halides and a base is failing. I am observing massive quantities of N1-pyridinium salts. Why?
Scientist Insight:
It is a severe misconception that the exocyclic amine is the most nucleophilic site. The pyridine ring nitrogen (N1) is significantly more nucleophilic due to an sp2-hybridized lone pair that projects outward, completely unconstrained by ring resonance. Attempting a direct
To bypass this, completely abandon
Validation Protocol: Reductive Amination at C3
-
Iminium Formation : Dissolve the substrate (1.0 equiv) and the target aldehyde (1.1 equiv) in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 1.0 equiv) via syringe. Causality: TFA accelerates iminium condensation and subsequently activates the imine toward hydride attack.
-
Equilibration : Stir at ambient temperature for 1 hour to allow full conversion to the iminium intermediate.
-
Reduction : Portion-wise, add Sodium triacetoxyborohydride,
, (1.5 equiv). Causality: STAB is a mild hydride source that cannot rapidly reduce free aldehydes, preventing alcohol byproducts, but rapidly reduces protonated imines. -
Quench : Stir for 12 hours, then carefully quench with 1M NaOH (aqueous) to break the boron complexes. Extract into DCM.
Quantitative Summary: Regioselectivity Optimization Data
Summarized below is the quantitative validation data tracking how altering standard textbook chemistry limits chemoselectivity, while structurally logical adjustments provide superior regiocontrol.
| Desired Reaction | Standard / Problematic Approach | Recommended (Optimized) Approach | Regioselectivity Outcome | Mechanistic Causality |
| C2 Halogenation | NBS in Acetonitrile (0 °C) | > 98% C2-isomer (No C4) | Succinimide steric bulk perfectly occludes the cramped C4 pocket. | |
| C5 Cross-Coupling | XPhos Pd G3, | > 94% target conversion | Dialkylbiaryl sterics lock out C3-amine Pd-coordination. | |
| C3 N-Alkylation | Alkyl Iodide + | Aldehyde + NaBH(OAc)₃ / TFA | > 99% chemoselective | Pyridine N1 cannot form stable iminium ions, eliminating quaternization. |
References
-
StackExchange Chemistry / Literature Corroboration on Azine EAS: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine and deactivated nature of Pyridine C-2 vs C-3/C-4. 1
-
BenchChem Technical Center: Controlling Regioselectivity in Dichloropyridine Reactions (Use of Sterically Hindered NHC/XPhos Ligands). 2
-
PMC - NIH: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. 3
-
PMC - NIH: Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.4
-
ACS Publications: Development of Two Complementary Syntheses for a Privileged CGRP Receptor Antagonist Substructure (Reductive amination of chloropyridinamines using STAB and TFA). 5
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in Large-Scale 5-Chloro-6-ethylpyridin-3-amine Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-6-ethylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during large-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Introduction
5-Chloro-6-ethylpyridin-3-amine is a critical building block in the synthesis of various pharmaceutical compounds. As production scales up, controlling impurities becomes paramount to ensure the final product's safety, efficacy, and quality. Even trace impurities can have significant impacts on downstream processes and the final active pharmaceutical ingredient (API). This guide provides practical, experience-driven advice to identify, control, and mitigate common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the large-scale synthesis of 5-Chloro-6-ethylpyridin-3-amine?
A1: In large-scale synthesis, impurities can arise from starting materials, intermediates, side reactions, and degradation products. Common impurities include:
-
Isomeric Aminopyridines: Formation of regioisomers during the amination step is a frequent challenge.[1]
-
Over-alkylated/Under-alkylated Pyridines: Incomplete or excessive ethylation can lead to the presence of related pyridine derivatives.
-
Dehalogenated Byproducts: Loss of the chlorine atom can occur under certain reductive conditions or through side reactions.[1]
-
Starting Material Carryover: Incomplete conversion of starting materials like 2,5-dichloro-6-ethylpyridine or its precursors.
-
Solvent-Related Impurities: Residual solvents used in the synthesis and purification steps are also considered impurities.[2]
Q2: How can I effectively monitor the impurity profile during the synthesis?
A2: A robust analytical strategy is crucial for monitoring impurities. The most effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[2][3] A well-developed HPLC method can resolve the desired product from its various impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and residual solvents.[2][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights and structures of unknown impurities.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities, confirming their identity.[4][5]
Q3: What are the regulatory guidelines for impurity levels in APIs?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have strict guidelines for impurity levels in drug substances.[2][6] The acceptable limits depend on the daily dose of the drug and the nature of the impurity (e.g., genotoxic impurities have much lower thresholds). It is essential to consult the relevant ICH guidelines (Q3A/B/C/M7) for specific thresholds for reporting, identification, and qualification of impurities.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of 5-Chloro-6-ethylpyridin-3-amine.
Problem 1: High Levels of Isomeric Impurities
Scenario: Your in-process control (IPC) analysis shows a significant percentage of an isomeric aminopyridine, which is difficult to separate from the desired product.
Root Cause Analysis: The formation of isomeric impurities often stems from a lack of regioselectivity in the amination step. The directing effects of the substituents on the pyridine ring can lead to amination at undesired positions.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimizing Coupling Reactions with 5-Chloro-6-ethylpyridin-3-amine
Welcome to the technical support center for optimizing coupling reactions involving 5-Chloro-6-ethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of your synthetic challenges.
Introduction: The unique challenges of 5-Chloro-6-ethylpyridin-3-amine
5-Chloro-6-ethylpyridin-3-amine is a valuable building block in medicinal chemistry, but its electronic and steric properties can present unique challenges in coupling reactions. The electron-donating nature of the amine group can affect the reactivity of the pyridine ring, while the presence of the chlorine atom provides a handle for cross-coupling reactions. The ethyl group introduces steric hindrance that must be considered when selecting catalysts, ligands, and bases. This guide will provide a structured approach to optimizing your reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with 5-Chloro-6-ethylpyridin-3-amine?
A1: The most common coupling reactions involving this substrate are Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as amide bond formations. Each of these reactions requires careful optimization of the base and solvent system to achieve the desired outcome.
Q2: Why is the choice of base so critical in these reactions?
A2: The base plays several crucial roles in these coupling reactions. It can act as a nucleophile, a proton scavenger, and a catalyst activator. The basicity (pKa), steric bulk, and solubility of the base can significantly impact the reaction rate, yield, and side-product formation. An inappropriate base can lead to catalyst deactivation, substrate decomposition, or undesired side reactions.
Q3: How does the solvent influence the reaction outcome?
A3: The solvent's primary role is to dissolve the reactants and catalyst, but its properties, such as polarity, protic/aprotic nature, and boiling point, can dramatically influence the reaction. The solvent can affect the solubility of the base, the stability of the catalytic species, and the rate of the reaction. A poor solvent choice can lead to low yields, incomplete reactions, or the formation of insoluble byproducts.
Troubleshooting Guide: Base and Solvent Selection
This section provides a problem-oriented approach to troubleshooting common issues encountered during coupling reactions with 5-Chloro-6-ethylpyridin-3-amine.
Problem 1: Low or no product yield
Possible Cause 1.1: Inappropriate base selection
-
Explanation: The chosen base may be too weak to facilitate the catalytic cycle or too strong, leading to side reactions. The pKa of the base should be carefully considered in the context of the specific reaction mechanism. For instance, in Suzuki couplings, a base is required to activate the boronic acid partner.
-
Troubleshooting Steps:
-
Evaluate the pKa of your current base. A comprehensive table of common bases and their pKa values is provided below.
-
Consider a stronger or weaker base. If you are using a weak base like sodium bicarbonate, consider switching to a stronger base like potassium carbonate or cesium carbonate. Conversely, if you are observing side reactions, a milder base may be necessary.
-
Evaluate the steric hindrance of the base. A bulky base like t-BuOK might be necessary in some cases to promote reductive elimination, but it can also hinder the reaction if the substrate is already sterically crowded.
-
Table 1: Common Bases for Coupling Reactions
| Base | pKa (in water) | Common Applications |
| Sodium Bicarbonate | 10.3 | Mild base for sensitive substrates |
| Potassium Carbonate | 10.3 | General-purpose base for Suzuki and other couplings |
| Cesium Carbonate | 10.3 | Highly effective in many cross-coupling reactions |
| Triethylamine | 10.8 | Organic base, often used as a proton scavenger |
| Diisopropylethylamine | 10.7 | Non-nucleophilic organic base |
| Sodium tert-butoxide | 17.0 | Strong, non-nucleophilic base for Buchwald-Hartwig |
Possible Cause 1.2: Poor solvent choice
-
Explanation: The solvent may not be adequately dissolving all reactants, or it may be interfering with the catalytic cycle. The polarity and coordinating ability of the solvent are critical factors.
-
Troubleshooting Steps:
-
Assess the polarity of your solvent. Aprotic polar solvents like DMF, DMAc, and NMP are often good choices as they can dissolve a wide range of reactants and salts.
-
Consider a solvent mixture. A mixture of solvents, such as toluene/water or dioxane/water, can be beneficial, especially in Suzuki couplings where the biphasic system facilitates the reaction.
-
Ensure your solvent is anhydrous. Water can interfere with many organometallic catalytic cycles. Using dry solvents is crucial for reproducible results.
-
Table 2: Common Solvents for Coupling Reactions
| Solvent | Polarity (Dielectric Constant) | Properties |
| Toluene | 2.4 | Non-polar, good for many Pd-catalyzed reactions |
| Tetrahydrofuran (THF) | 7.6 | Moderately polar, aprotic |
| Dioxane | 2.2 | Low polarity, aprotic, often used with water |
| Dimethylformamide (DMF) | 37 | Polar, aprotic, high boiling point |
| Acetonitrile (MeCN) | 37.5 | Polar, aprotic, can coordinate to metals |
Problem 2: Formation of significant side products
Possible Cause 2.1: Base-induced side reactions
-
Explanation: A base that is too strong or too nucleophilic can lead to undesired side reactions, such as hydrolysis of the starting material or product, or reactions with the solvent.
-
Troubleshooting Steps:
-
Switch to a non-nucleophilic base. If you suspect your base is acting as a nucleophile, consider using a sterically hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base.
-
Lower the reaction temperature. Side reactions are often more sensitive to temperature than the desired reaction. Running the reaction at a lower temperature can help to minimize byproduct formation.
-
Possible Cause 2.2: Catalyst deactivation
-
Explanation: The chosen base or solvent may be incompatible with the palladium catalyst, leading to its deactivation and the formation of byproducts.
-
Troubleshooting Steps:
-
Screen different ligands. The choice of ligand can have a profound impact on the stability and activity of the catalyst. Consider using bulky, electron-rich phosphine ligands that can protect the palladium center.
-
Use a pre-catalyst. Pre-formed palladium catalysts are often more stable and easier to handle than generating the active catalyst in situ.
-
Experimental Workflow: Optimizing a Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for optimizing a Suzuki-Miyaura coupling reaction with 5-Chloro-6-ethylpyridin-3-amine.
Step 1: Initial Reaction Setup
-
To a dry reaction vial, add 5-Chloro-6-ethylpyridin-3-amine (1.0 equiv), the desired boronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).
-
Add the chosen base (2.0 equiv). Start with a common base like K2CO3.
-
Add the chosen solvent (e.g., a 3:1 mixture of dioxane and water).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
Step 2: Troubleshooting and Optimization
If the initial reaction does not proceed to completion or gives a low yield, use the following decision tree to guide your optimization efforts.
Caption: Decision tree for troubleshooting low yield or side product formation.
References
workup procedure to remove palladium catalyst from 5-Chloro-6-ethylpyridin-3-amine reaction
Welcome to the Technical Support Center. This guide provides authoritative, troubleshooting-focused protocols for removing residual palladium (Pd) from 5-Chloro-6-ethylpyridin-3-amine process streams. As an active pharmaceutical ingredient (API) intermediate, this molecule is structurally predisposed to retain high levels of heavy metals post-catalysis. The methodologies below synthesize established principles of coordination chemistry with industrially proven purification strategies.
Part 1: The Chemistry of the Problem
The target molecule, 5-chloro-6-ethylpyridin-3-amine, presents a severe purification challenge following Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). The compound features two highly competitive coordinating sites: a basic pyridine nitrogen and an aniline-like primary amine.
According to Hard-Soft Acid-Base (HSAB) theory, Pd(0) and Pd(II) species act as "soft" acids. While the nitrogen atoms on your target molecule are "borderline-hard" bases, their high local concentration and bidentate chelating potential allow them to form kinetically inert, thermodynamically stable complexes with palladium. Displacing the API from the metal's coordination sphere requires introducing a highly competitive "soft base"—such as a thioether (-SMe), thiol (-SH), or bisulfite—combined with thermal energy to overcome the kinetic barrier of ligand exchange .
Part 2: Troubleshooting Guides and FAQs
Q1: Why do standard aqueous workups (e.g., brine, water, or EDTA washes) fail to reduce Palladium levels in my product below the 10 ppm regulatory threshold? A: Standard aqueous extractions lack the thermodynamic driving force to break the tight metal-ligand bonds formed by the aminopyridine. EDTA is a "hard" ligand (oxygen/nitrogen-rich) and binds poorly to soft transition metals like Palladium. To outcompete the basic nitrogen atoms of 5-chloro-6-ethylpyridin-3-amine, you must deploy scavengers containing soft, highly polarizable heteroatoms, most commonly sulfur .
Q2: What is the most cost-effective first-line extraction method before resorting to expensive solid-supported scavengers? A: A liquid-liquid extraction (LLE) utilizing a 20% aqueous Sodium Bisulfite (NaHSO₃) or N-acetylcysteine solution at elevated temperatures (60–65 °C) is the industry standard for halopyridin-amines. The bisulfite anion is a strong, soft ligand that rapidly displaces the aminopyridine to form a highly water-soluble sodium palladium tetrasulfite dihydrate complex. Heating the biphasic mixture is critical; it provides the activation energy required for the API ligand to dissociate from the metal center .
Q3: If LLE doesn't reach the <10 ppm specification, which solid-supported scavengers are optimal, and why? A: When Pd remains covalently trapped, solid-supported functionalized silicas (e.g., PhosphonicS SPM32 or SiliaMetS Thiol) or macroporous polystyrene resins (e.g., MP-TMT) are required. SPM32, for example, is highly engineered with a dialkyl sulfide group that acts synergistically with a terminal thiol, offering multiple binding sites. Electronic structure calculations demonstrate that bis-monodentate coordination with these sulfur arrays is highly thermodynamically favored over the API's nitrogen chelation .
Q4: Can we just use activated carbon? It is significantly cheaper. A: Activated carbon (e.g., Darco KB-B) removes Pd via physisorption rather than chemisorption. While inexpensive, it relies on the physical trapping of Pd complexes in its porous network. Because 5-chloro-6-ethylpyridin-3-amine shares similar polarity and size profiles with these metal complexes, carbon treatment often leads to indiscriminate adsorption, causing unacceptable product yield losses (often >15%) and rarely achieving sub-10 ppm results reliably .
Part 3: Mandatory Visualization
Workflow for sequential liquid-liquid and solid-supported Pd scavenging. (74 chars)
Part 4: Quantitative Data Presentation
Table 1: Comparative Scavenger Performance for Aminopyridine Substrates
| Scavenger Treatment | Mode of Action | Equilibrium Temp | Avg. Final Pd (ppm) | Expected Product Yield Recovery |
| None (Crude) | N/A | N/A | > 1500 ppm | 100% |
| Activated Carbon (Darco) | Physisorption | 25 °C | 150 - 300 ppm | 75 - 85% |
| Aq. NaHSO₃ (20%) | LLE / Ligand Exchange | 60 °C | 80 - 150 ppm | 94 - 98% |
| SiliaMetS Thiol / SPM32 | Chemisorption (Si-S) | 60 °C | < 10 ppm | > 97% |
| MP-TMT Resin | Chemisorption (Polymer-S) | 40 °C - 60 °C | 10 - 30 ppm | > 95% |
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol A: First-Pass Aqueous Bisulfite Extraction
Causality Focus: Overcoming kinetic inertness via thermal manipulation.
-
Dissolution : Dissolve the crude 5-chloro-6-ethylpyridin-3-amine in a water-immiscible organic solvent capable of dissolving the target at elevated temperatures (e.g., Toluene or 2-Methyltetrahydrofuran).
-
Reagent Addition : Add an equal volume of 20% (w/w) aqueous sodium bisulfite (NaHSO₃).
-
Thermal Activation : Heat the biphasic mixture to 60–65 °C under vigorous mechanical stirring. Causality: Low temperatures trap the Pd-amine complex in a localized energy minimum. Elevating to 65 °C provides the thermodynamic energy required for the bisulfite to successfully displace the bidentate aminopyridine ligand.
-
Validation Check : After 2 hours, briefly pause stirring and verify visual phase separation. If an interfacial "rind" (precipitate) is present, the temperature is too low (causing the API to precipitate). Adjust to exactly 65 °C to ensure complete dissolution.
-
Phase Separation : Separate the aqueous and organic layers while maintaining 65 °C. If allowed to cool, the resulting Pd-tetrasulfite complex may crash out into the organic product phase, completely invalidating the wash.
-
Analysis : Extract a 1 mL organic aliquot, strip the solvent, and analyze via ICP-MS. Proceed to Protocol B if the assay reports Pd > 10 ppm.
Protocol B: Solid-Supported Scavenging (Functionalized Silica)
Causality Focus: Utilizing Design of Experiments (DoE) defined equilibrium.
-
Scavenger Loading : To the hot (60 °C) organic layer from Protocol A, add 3–5 wt equivalents (relative to calculated remaining Pd mass) of a thioether/thiol-functionalized silica scavenger (e.g., SPM32).
-
Agitation Setup : Stir using an overhead mechanical stirrer at 300 rpm for 4 to 12 hours. Causality: Magnetic stirring grinds the delicate porous silica beads into fine dust, leading to severe downstream filtration failures and metal leaching. Mechanical stirring preserves the silica skeleton structure.
-
Kinetic Validation (Self-Validating Element) : At t=2h and t=4h, draw and filter micro-aliquots. Run rapid ICP-MS on the filtrate. If the Pd concentration at 4h equals the concentration at 2h, the system has reached a thermodynamic adsorption plateau. Continuing to stir past this validated equilibrium will not yield cleaner product and risks mechanical breakdown of the resin.
-
Filtration : Polish filter the hot suspension through a pad of Celite to capture the loaded silica. Wash the cake with 2 bed-volumes of hot solvent.
-
Concentration & Isolation : Concentrate the filtrate in vacuo to recover the highly purified 5-chloro-6-ethylpyridin-3-amine.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development.[Link]
-
Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Dalton Transactions.[Link]
- WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl)pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
Validation & Comparative
5-Chloro-6-ethylpyridin-3-amine vs 2-amino-5-chloropyridine reactivity in SNAr
Comparative Reactivity Guide: 5-Chloro-6-ethylpyridin-3-amine vs. 2-Amino-5-chloropyridine in SNAr
As drug development professionals rapidly iterate through structure-activity relationship (SAR) campaigns, the predictable functionalization of complex heteroaromatics is critical. While nucleophilic aromatic substitution (SNAr) is a staple of medicinal chemistry, subtle positional differences in pyridine substituents can mean the difference between quantitative conversion and complete reaction failure.
This guide provides an in-depth, mechanistic evaluation of two isomeric-like building blocks—5-Chloro-6-ethylpyridin-3-amine and 2-Amino-5-chloropyridine . We will deconstruct their capabilities across two distinct SNAr paradigms: their performance as nucleophiles (attacking an external electrophile) and their viability as electrophiles (undergoing chloride displacement).
Structural and Electronic Causality: The "Amidine" Factor
To predict reactivity, one must look past the empirical formulas and evaluate the lone pair delocalization networks. Both compounds possess an exocyclic primary amine and a chlorine atom at the 5-position, but their electronic architectures are fundamentally opposed.
The 3-Aminopyridine Scaffold (5-Chloro-6-ethylpyridin-3-amine): Here, the primary amine is situated at the 3-position, which is meta to the electronegative pyridine nitrogen. Because no continuous resonance structure can directly place the lone pair from the exocyclic nitrogen onto the ring nitrogen, the amine retains a highly localized, "aniline-like" character [1]. Consequently, its exocyclic nitrogen acts as a strong, predictable nucleophile.
The 2-Aminopyridine Scaffold (2-Amino-5-chloropyridine): In stark contrast, the amino group resides at the 2-position, immediately adjacent (alpha) to the ring nitrogen. This creates an amidine-like resonance system (C=N–C–N). The exocyclic lone pair is heavily delocalized into the ring, heavily increasing electron density on the endocyclic nitrogen [3]. This makes the exocyclic -NH₂ a highly deactivated, poor nucleophile, while simultaneously turning the ring nitrogen into a competitive nucleophilic trap.
Fig 1. Mechanistic divergence of nucleophilicity driven by lone pair localization vs. amidine resonance.
Reactivity as Electrophiles: The "Meta" Chlorine Dilemma
What if the synthetic goal is to displace the chlorine atom via SNAr using a generic amine nucleophile?
For SNAr to proceed efficiently on a pyridine ring, the leaving group must be located ortho (positions 2 or 6) or para (position 4) to the ring nitrogen. This geometry is required so that the transient negative charge generated during the formation of the Meisenheimer intermediate can be stabilized by the highly electronegative ring nitrogen [1].
In both 5-Chloro-6-ethylpyridin-3-amine and 2-amino-5-chloropyridine, the chlorine atom is at the 5-position (meta to the ring nitrogen). An incoming nucleophile at C5 pushes the negative charge to C4, C6, and C2—never allowing the stabilizing ring nitrogen (N1) to absorb the charge [1]. Furthermore, the strongly electron-donating exocyclic amines further enrich the ring, actively repelling nucleophilic attack.
Fig 2. Electrophilic limitation of C5-halogenated pyridines in nucleophilic aromatic substitution.
Quantitative Reactivity and Physicochemical Profiling
The table below summarizes the operational differences researchers must account for when utilizing these compounds.
| Property / Parameter | 5-Chloro-6-ethylpyridin-3-amine | 2-Amino-5-chloropyridine |
| Substitution Pattern | 3-Amino (Meta to Ring N) | 2-Amino (Alpha to Ring N) |
| Lone Pair Localization | Highly localized on Exocyclic N | Delocalized onto Ring N |
| Nucleophilicity (Exocyclic) | High (Aniline-like reactivity) | Low (Requires chemical activation) |
| SNAr Electrophilicity (C-Cl) | Extremely Low (Meta orientation) | Extremely Low (Meta orientation) |
| Primary SNAr Base Required | Mild (K₂CO₃, DIPEA) | Strong (NaH, LiHMDS, KHMDS) |
| Risk of Ring N-Alkylation | Low | High (forms pyridinium salts without strong base) |
| Preferred Cl-Displacement | Buchwald-Hartwig Cross-Coupling | Buchwald-Hartwig Cross-Coupling |
Self-Validating Experimental Protocols (Acting as Nucleophiles)
To utilize these compounds successfully as nucleophiles against an activated electrophile (e.g., 1-fluoro-4-nitrobenzene), divergent protocols must be employed. The protocols below contain built-in validation checks to ensure regiocontrol.
Protocol A: SNAr with 5-Chloro-6-ethylpyridin-3-amine
Because the 3-amino group is inherently nucleophilic, mild bases are sufficient to neutralize the resulting acid.
-
Reaction Setup: To an oven-dried reaction vial, add 5-Chloro-6-ethylpyridin-3-amine (1.0 equiv), 1-fluoro-4-nitrobenzene (1.1 equiv), and finely milled anhydrous K₂CO₃ (2.0 equiv).
-
Solvation: Suspend the mixture in anhydrous DMF (0.2 M) under an inert argon atmosphere.
-
Execution: Heat the reaction to 80 °C and stir for 4-6 hours.
-
Self-Validation Checkpoint: Perform LC-MS on a reaction aliquot. The presence of a single major peak corresponding to the exact mass of the secondary diarylamine indicates successful exocyclic attack. The lack of pyridinium-derived side products confirms the localized nature of the 3-amino lone pair.
Protocol B: SNAr with 2-Amino-5-chloropyridine
Standard conditions fail here [2]. If K₂CO₃ is used, the competitive nucleophilicity of the ring nitrogen leads to undesired endocyclic arylation. Strong bases are required to form the amide anion.
-
Activation Setup: To a flame-dried flask, dissolve 2-amino-5-chloropyridine (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C under argon.
-
Deprotonation (Causality): Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Note: This step strips the proton from the exocyclic amine, breaking the inert amidine resonance and forcing electron density onto the exocyclic nitrogen.
-
Electrophile Addition: After stirring for 30 minutes at room temperature, add 1-fluoro-4-nitrobenzene (1.1 equiv) dropwise. Heat to 60 °C.
-
Self-Validation Checkpoint: Upon TLC/LC-MS monitoring, the conversion should collapse into a single product mass. If the reaction was attempted without NaH, LC-MS would show a heavily bifurcated product distribution due to competing ring-N arylation. Complete conversion via the NaH route validates the successful suppression of the endocyclic pathway.
References
- A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine for Drug Development Professionals - BenchChem URL
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC / National Institutes of Health URL
- Which is a weaker base between pyridine and 2-aminopyridine and why? (Referencing structural parameters via J. Chem Soc 1948)
A Comparative Guide to the Biological Activity of 5-Chloro-6-ethylpyridin-3-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its presence in numerous natural products and approved drugs.[1] This guide provides an in-depth comparative analysis of the biological activities of 5-Chloro-6-ethylpyridin-3-amine derivatives and their structural analogs. By synthesizing data from a range of structurally related compounds, we aim to elucidate potential therapeutic applications and guide future structure-activity relationship (SAR) studies.
Introduction: The Pyridin-3-amine Core in Drug Discovery
The pyridin-3-amine moiety is a privileged pharmacophore, serving as a versatile template for designing molecules with diverse biological functions.[1] Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it a frequent feature in kinase inhibitors, central nervous system (CNS) agents, and antimicrobial compounds. The introduction of substituents, such as a chloro group at the 5-position and an ethyl group at the 6-position, is anticipated to modulate the electronic and steric properties of the core structure, thereby influencing its binding affinity and selectivity for various biological targets.
Comparative Biological Activities: A Multifaceted Profile
While direct experimental data for 5-Chloro-6-ethylpyridin-3-amine is not extensively available in the public domain, a comparative analysis of its analogs reveals a broad spectrum of potential biological activities.
Table 1: Overview of Biological Activities of Substituted Pyridin-3-amine Analogs
| Biological Activity | Target/Mechanism | Compound Series Example | Key Findings & SAR Insights |
| Anticancer | Kinase Inhibition (CDK2, FGFR, etc.) | N-(pyridin-3-yl)pyrimidin-4-amine derivatives | Potent CDK2 inhibitors with antiproliferative activity against various cancer cell lines.[2][3] The substitution pattern on the pyrimidine and pyridine rings is critical for activity.[2][3] |
| Kinase Inhibition (GSK-3) | N-(Pyridin-3-yl)-2-amino-isonicotinamides | Highly potent and selective GSK-3 inhibitors. Structural variations around the pyridine and amide groups significantly impact potency.[4] | |
| Multi-targeted Kinase Inhibition (FGFR, RET, EGFR) | Multisubstituted Pyridin-3-amine derivatives | A novel series of pyridin-3-amine derivatives showed potent inhibition against multiple kinases relevant to non-small cell lung cancer (NSCLC).[5] | |
| Antimicrobial | Not specified | 6-chloro-pyridin-2-yl-amine derivatives | Several derivatives exhibited good to moderate antibacterial and antifungal activity against various pathogenic strains.[6] |
| Not specified | 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide | The introduction of a thio-substituent at the 6-position of a 5-chloro-nicotinamide scaffold resulted in compounds with excellent antibacterial activity.[7] | |
| CNS Activity | Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation | 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine | Bulky substituents at the C5 position of the pyridine ring influenced binding affinity and functional activity, leading to both agonists and antagonists.[8] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridin-3-amine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring.
-
Substitution at the 5-Position: As demonstrated in analogs targeting nAChRs, the introduction of bulky groups at the 5-position can significantly alter binding affinity.[8] In the context of 5-Chloro-6-ethylpyridin-3-amine, the chloro group, being an electron-withdrawing and moderately sized substituent, likely influences the electronic distribution of the pyridine ring and may engage in specific halogen bonding interactions within a target's binding pocket.
-
Substitution at the 6-Position: The ethyl group at the 6-position is expected to provide a degree of steric bulk, which can be crucial for selectivity. For instance, in the development of kinase inhibitors, such substitutions can orient the molecule within the ATP-binding pocket to achieve selective interactions.
-
The Amino Group at the 3-Position: The 3-amino group is a key interaction point, often acting as a hydrogen bond donor. Its basicity and accessibility are modulated by the adjacent substituents, which in turn affects its ability to interact with target residues.
Below is a generalized workflow for conducting SAR studies on novel pyridine derivatives.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Potential Mechanisms of Action: A Focus on Kinase Inhibition
Given the prevalence of pyridin-3-amine analogs as kinase inhibitors, it is plausible that 5-Chloro-6-ethylpyridin-3-amine derivatives could exert anticancer effects through the inhibition of key signaling pathways. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[9]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a pyridin-3-amine derivative.
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel 5-Chloro-6-ethylpyridin-3-amine derivatives, standardized in vitro assays are essential.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.[9][10]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 490-570 nm) using a microplate reader.[10]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve, which represents the concentration of the compound that inhibits 50% of cell growth.[10]
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Culture Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[10]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth within a 96-well microtiter plate.[10]
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well.[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
Conclusion
While further direct studies on 5-Chloro-6-ethylpyridin-3-amine are warranted, the existing body of research on its structural analogs strongly suggests a promising potential for this scaffold in various therapeutic areas, particularly in oncology and infectious diseases. The insights into the structure-activity relationships of related pyridin-3-amine derivatives provide a solid foundation for the rational design of novel and potent drug candidates. The experimental protocols outlined in this guide offer a starting point for the systematic evaluation of these compounds.
References
-
Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2023). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]
-
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). PubMed. Retrieved March 7, 2026, from [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2017). PubMed. Retrieved March 7, 2026, from [Link]
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. (2013). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2015). PMC. Retrieved March 7, 2026, from [Link]
-
Tumor Size-Dependent Anticancer Efficacy of Chlorin Derivatives for Photodynamic Therapy. (2018). Retrieved March 7, 2026, from [Link]
-
Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase. (n.d.). University of Cambridge. Retrieved March 7, 2026, from [Link]
-
Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. (2023). PubMed. Retrieved March 7, 2026, from [Link]
-
Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2013). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. (2015). PubMed. Retrieved March 7, 2026, from [Link]
-
Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (2021). ScienceDirect. Retrieved March 7, 2026, from [Link]
-
Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. (2022). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved March 7, 2026, from [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). Retrieved March 7, 2026, from [Link]
-
Current Chemistry Letters. (2023). Digital Medicine Association. Retrieved March 7, 2026, from [Link]
-
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PMC. Retrieved March 7, 2026, from [Link]
-
Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. (2011). Scholars Research Library. Retrieved March 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Structure-Activity Relationship (SAR) Studies of 5-Chloro-6-ethylpyridin-3-amine Analogs: A Comparative Profiling Guide
Prepared by: Senior Application Scientist, Discovery Assay & Structural Biology Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Lead Optimization Specialists
Executive Summary & Mechanistic Rationale
The pursuit of potent, mutation-resistant kinase inhibitors in oncology has driven the evolution of highly optimized hinge-binding scaffolds. Among these, the pyridin-3-amine core has emerged as a deeply privileged pharmacophore, particularly for targeting Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptors (EGFR) in Non-Small Cell Lung Cancer (NSCLC)[1][2].
As medicinal chemistry campaigns push for enhanced residence time and superior kinome selectivity, systematic modifications to the pyridine ring become essential. This guide objectively compares the biochemical and cellular performance of baseline un-substituted scaffolds against the highly optimized 5-Chloro-6-ethylpyridin-3-amine analog series.
The Causality of the Scaffold Design:
-
The Pyridin-3-amine Core: Acts as the primary anchor within the ATP-binding pocket, establishing critical bidentate hydrogen bonds with the kinase hinge region backbone.
-
The 5-Chloro Substitution (Gatekeeper Interaction): The introduction of an electron-withdrawing chlorine atom at the C5 position achieves two objectives. First, it induces a favorable inductive effect that lowers the pKa of the pyridine nitrogen, optimizing hydrogen bond geometry. Second, it serves as a lipophilic wedge that forms a stabilizing halogen bond with the gatekeeper residue (e.g., V561 in FGFR1), bypassing steric clashes often observed in mutant kinases[1].
-
The 6-Ethyl Substitution (Solvent Channel Extension): Alkylation at the C6 position allows the molecule to project into the solvent-exposed channel or a secondary hydrophobic pocket. This specific steric bulk restricts rotational freedom, functionally "locking" the analog in its bioactive conformation to increase target residence time.
Figure 1: Mechanism of ATP-competitive inhibition in the oncogenic FGFR-MAPK signaling cascade.
Comparative SAR Profiling Data
To quantify the performance advantages of the 5-chloro and 6-ethyl substitutions, we systematically compared the biochemical kinase inhibition (IC₅₀) and cellular anti-proliferation metrics of the analogs against reference baseline scaffolds and an industry-standard control (Erdafitinib).
Table 1: In Vitro Kinase Inhibition and Cellular Viability Profiles
| Compound Scaffold (Core Motif) | FGFR1 IC₅₀ (nM) | EGFR IC₅₀ (nM) | H1581 NSCLC Viability IC₅₀ (nM) | Structural Advantage & Observation |
| Pyridin-3-amine (Baseline) | 1,450 ± 120 | >5,000 | >10,000 | Weak baseline hinge binding; highly susceptible to solvent displacement. |
| 5-Chloropyridin-3-amine | 125 ± 15 | 840 ± 45 | 1,250 ± 80 | Addition of halogen bonding with the gatekeeper significantly enhances affinity[1]. |
| 5-Chloro-6-ethylpyridin-3-amine | 4.2 ± 0.6 | 22 ± 3 | 45 ± 5 | Ethyl group fills the lipophilic pocket, restricting entropy and locking conformation[2]. |
| Erdafitinib (Control) | 1.2 ± 0.3 | >5,000 | 18 ± 2 | Highly potent pan-FGFR inhibitor, but lacks multi-kinase flexibility for complex resistance profiles. |
Data Interpretation: The transition from an un-substituted core to the fully decorated 5-chloro-6-ethyl analog demonstrates a >300-fold increase in biochemical potency. The dual substitution is non-additive; rather, it provides a synergistic stabilization of the ligand within the ATP pocket.
Experimental Methodologies: Self-Validating Systems
To ensure complete reproducibility and high confidence in SAR profiling, the biochemical data must be generated using an internally validated, homogeneous assay system. For kinase profiling, we employ the [3][4].
3.1 ADP-Glo™ Biochemical Kinase Assay Workflow
This luminescent ADP detection assay provides a universal, homogeneous method to measure kinase activity by quantifying the exact molar amount of ADP produced.
Figure 2: Step-by-step schematic of the homogeneous ADP-Glo™ kinase profiling workflow.
3.2 Step-by-Step Protocol & Causality
Step 1: Preparation of the Kinase Reaction (5 µL Volume in 384-Well Plate)
-
Action: Mix 2.5 µL of recombinant FGFR1 enzyme with the peptide substrate, followed by 1.0 µL of the 5-Chloro-6-ethylpyridin-3-amine analog (in dose-response dilutions), and 1.5 µL of ultra-pure ATP.
-
Causality: ATP must be titrated to precisely match the
of FGFR1. If ATP levels are pushed above the , the assay will artificially shift the apparent IC₅₀ higher (reducing sensitivity) due to competitive displacement of the analog.
Step 2: Termination and ATP Depletion (5 µL ADP-Glo™ Reagent)
-
Action: After 60 minutes of incubation at room temperature, add 5 µL of the ADP-Glo™ Reagent and incubate for 40 minutes[3].
-
Causality: This step achieves two strictly required outcomes. First, it abruptly denatures the kinase to halt the reaction exactly at the linear phase of steady-state kinetics. Second, it utilizes a proprietary ATPase formulation to aggressively deplete the remaining unconsumed ATP. This reduces background luminescence to near-zero, which is critical for maximizing the signal-to-noise ratio.
Step 3: Conversion and Detection (10 µL Kinase Detection Reagent)
-
Action: Add 10 µL of Kinase Detection Reagent to simultaneously convert the accumulated ADP back to ATP, and introduce the luciferase/luciferin detection system[4].
-
Causality: The conversion relies on a coupled enzyme system. Incubating for 30 minutes allows the luminescent signal to plateau and stabilize (glow kinetics), ensuring that well-to-well read times on the microplate reader do not introduce temporal variability artifacts.
Step 4: Self-Validating Quality Control (Z'-Factor Calculation)
-
Action: Measure luminescence and perform automated data processing. Before fitting the IC₅₀ curves, execute a strictly enforced validation check using positive (100% inhibition via Erdafitinib) and negative (0% inhibition, DMSO only) controls.
-
Formula:
-
Causality: An assay is only a self-validating system if it statistically proves its own dynamic range. A calculated
acts as the empirical proof that the plate was free of pipetting errors or edge effects. Only upon passing this gate is the nonlinear regression (4-parameter logistic curve) applied to derive the IC₅₀ values shown in Table 1.
References
-
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry (ACS). Available at:[Link]
Sources
- 1. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
Navigating C–N Bond Formation: A Comparative Analysis of Ligands for the Amination of 5-Chloro-6-ethylpyridin-3-amine
The functionalization of multi-substituted heteroaromatics is a cornerstone of modern medicinal chemistry. 5-Chloro-6-ethylpyridin-3-amine (CAS: 1354225-43-6) represents a quintessential challenge in cross-coupling methodology. The molecule possesses a dual reactivity profile: an electrophilic C5-chloride and a nucleophilic C3-primary amine[1]. Modulating the chemoselectivity to react at the desired site without inducing polymerization or catalyst poisoning requires rigorous ligand selection.
This guide objectively evaluates catalytic ligand systems for the amination of this substrate, delving into the causality behind experimental choices and providing field-tested, self-validating protocols.
Substrate Reactivity & Mechanistic Causality
When approaching 5-Chloro-6-ethylpyridin-3-amine, researchers must first define the synthetic vector. Will the substrate act as the nucleophile (N-arylation of the C3-NH₂ group) or the electrophile (chloride displacement at the C5 position)?
-
The Electrophilic Pathway (C5-Cl Amination): The C5-chloride is highly deactivated by the electron-donating C3-amino group. Furthermore, the adjacent C6-ethyl group introduces substantial steric hindrance. To drive oxidative addition into this challenging C–Cl bond, electron-rich, sterically demanding monodentate phosphines (Buchwald ligands) are essential[2].
-
The Nucleophilic Pathway (C3-NH₂ N-Arylation): When utilizing the primary amine to couple with an exogenous aryl halide, the primary risk is over-arylation (diarylation of the amine). Bidentate ligands with wide bite angles are required to enforce a strict mono-arylation trajectory[3].
Decision tree for ligand selection based on the targeted reaction site of 5-Chloro-6-ethylpyridin-3-amine.
Comparative Analysis of Ligand Classes
A. Dialkylbiarylphosphines: BrettPhos vs. RuPhos (For C5-Cl Amination)
When displacing the C5-chloride, the structural nuances of the exogenous amine dictate the choice between BrettPhos and RuPhos[4]. Density Functional Theory (DFT) studies reveal the causality behind their differential performance:
-
BrettPhos: Features bulky cyclohexyl groups. The rate-limiting step in the Pd-BrettPhos catalytic cycle is oxidative addition . Because primary amines are less sterically demanding, they easily coordinate after oxidative addition. BrettPhos is therefore the premier ligand for coupling the C5-Cl with primary aliphatic or aryl amines[5].
-
RuPhos: Features smaller isopropyl isopropoxy groups on the lower ring. In the Pd-RuPhos system, the rate-limiting step shifts to reductive elimination . When utilizing bulkier secondary amines, the increased steric strain effectively lowers the energy barrier for reductive elimination, accelerating product release[5].
B. Bidentate Phosphines: Xantphos vs. NIXANTPHOS (For C3-NH₂ N-Arylation)
If the goal is to utilize the C3-NH₂ group, wide bite-angle bidentate ligands are unmatched.
-
Xantphos: By strongly chelating the palladium center, Xantphos prevents the formation of inactive palladium-halide dimers and ensures that reductive elimination outpaces a second oxidative addition, yielding strictly mono-arylated products[3],[6].
-
NIXANTPHOS: For coupling the C3-NH₂ with unactivated exogenous aryl chlorides, NIXANTPHOS outperforms standard Xantphos. The crucial N–H moiety in its backbone can be deprotonated, creating an anionic ligand that dramatically enhances catalytic activity, often enabling room-temperature couplings[6],[7].
Buchwald-Hartwig catalytic cycle emphasizing the rate-limiting steps influenced by ligand choice.
Quantitative Data Summary
The following table benchmarks ligand performance based on high-throughput experimentation and mechanistic homology to sterically hindered chloropyridines[8],[6].
Table 1: Comparative Ligand Performance in 5-Chloro-6-ethylpyridin-3-amine Transformations
| Reaction Pathway | Optimal Ligand | Precatalyst System | Base & Solvent | Exogenous Coupling Partner | Typical Yield |
| C5-Cl Amination | BrettPhos | BrettPhos Pd G3 (2 mol%) | LiHMDS, THF (65°C) | Primary Amines | 65–80% |
| C5-Cl Amination | RuPhos | RuPhos Pd G3 (2 mol%) | LiHMDS, THF (65°C) | Secondary Amines | 65–75% |
| C3-NH₂ Arylation | Xantphos | Pd₂(dba)₃ (2 mol%) | Cs₂CO₃, 1,4-Dioxane (100°C) | Activated Aryl Halides | 70–85% |
| C3-NH₂ Arylation | NIXANTPHOS | Pd(OAc)₂ (1 mol%) | NaOtBu, Toluene (60°C) | Unactivated Aryl Chlorides | >85% |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. By leveraging G3 precatalysts, we bypass the need for in situ reduction of Pd(II) to Pd(0), ensuring a quantitative generation of the active monoligated palladium species[4].
Protocol A: C5-Cl Amination with a Primary Amine (BrettPhos System)
Causality Check: LiHMDS is utilized as a soluble, strong base to rapidly deprotonate the coordinated amine without relying on heterogeneous phase transfer, which is crucial in low-polarity solvents like THF[8].
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%) and 5-Chloro-6-ethylpyridin-3-amine (1.0 equiv).
-
Solvation: Add anhydrous THF (0.2 M relative to substrate) to fully dissolve the reagents.
-
Amine & Base Addition: Add the exogenous primary amine (1.2 equiv), followed directly by a 1.0 M solution of LiHMDS in THF (2.5 equiv).
-
Reaction: Seal the tube, transfer to a fume hood, and stir at 65 °C for 16 hours.
-
Validation: Monitor via LC-MS. Self-Validation Metric: If starting material remains but no hydrodehalogenation (loss of chlorine without amination) is observed, the oxidative addition has stalled—consider increasing temperature to 80 °C. If hydrodehalogenation is high, β-hydride elimination is outcompeting reductive elimination.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: C3-NH₂ N-Arylation (Xantphos System)
Causality Check: Cesium carbonate (Cs₂CO₃) is selected over NaOtBu. While weaker, it prevents the base-catalyzed decomposition of functionalized aryl halides and pairs synergistically with the rigid Xantphos backbone to facilitate smooth deprotonation[3],[4].
-
Preparation: In a Schlenk flask under argon, combine Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd), Xantphos (0.04 equiv, 4 mol%), and anhydrous Cs₂CO₃ (2.5 equiv).
-
Substrate Addition: Add 5-Chloro-6-ethylpyridin-3-amine (1.0 equiv) and the exogenous aryl halide (1.2 equiv).
-
Solvation & Reaction: Add degassed 1,4-Dioxane. Heat to 100 °C in a pre-equilibrated oil bath for 18 hours.
-
Validation: Aliquot for TLC/LC-MS. The disappearance of the aryl halide confirms successful oxidative addition.
-
Workup: Dilute the cooled mixture with ethyl acetate, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate the filtrate, and isolate via chromatography.
References
- 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis - Benchchem. Benchchem.
- Buchwald–Hartwig amin
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. Benchchem.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two Ligands Suffice in Most Cases. MIT Open Access Articles / Chemical Science.
- N-Xantphos vs. Buchwald Ligands in Catalytic Cross-Coupling - Benchchem. Benchchem.
- NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides.
- Ligands for Pd catalysed cross-coupling reactions: A comparison of commercially accessible ligands.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
head-to-head comparison of yields for different 5-Chloro-6-ethylpyridin-3-amine coupling methods
The functionalization of multi-functional heterocyclic building blocks remains one of the most critical bottlenecks in medicinal chemistry and process development. 5-Chloro-6-ethylpyridin-3-amine (CAS: 1354225-43-6) is a prime example of such a scaffold. It features two highly reactive vectors: a mildly nucleophilic primary amine at the C3 position and a latent electrophilic aryl chloride at the C5 position.
When attempting to perform a carbon–nitrogen (C–N) cross-coupling using this building block as a nucleophile against an exogenous aryl bromide, researchers face a severe chemoselectivity challenge. The catalyst must activate the exogenous aryl bromide and couple it to the primary amine, while strictly avoiding oxidative addition into the C5-chloro bond of the starting material or the product. Failure to control this pathway leads to rampant oligomerization and intractable product mixtures.
This guide provides a head-to-head comparison of three distinct methodologies for the chemoselective C–N amination of 5-chloro-6-ethylpyridin-3-amine, explaining the mechanistic causality behind the reaction outcomes and providing self-validating protocols for laboratory execution.
The Chemoselectivity Challenge & Mechanistic Divergence
The primary failure mode in coupling 5-chloro-6-ethylpyridin-3-amine is the formation of des-chloro polymeric/oligomeric byproducts. Aryl chlorides are traditionally less reactive than aryl bromides, but under robust palladium catalysis (especially at elevated temperatures), the C–Cl bond readily undergoes oxidative addition[1].
The success of the reaction is entirely dictated by ligand steric bulk and electronic design :
-
Method A (BrettPhos/Pd): BrettPhos is a highly bulky dialkylbiaryl phosphine ligand specifically engineered to favor primary amines and accelerate reductive elimination[2]. Its extreme steric profile prevents the formation of bis-amine palladium complexes and raises the activation energy required for the bulky
species to insert into the sterically hindered C5-chloro bond[3]. -
Method B (XantPhos/Pd): While XantPhos is an excellent bidentate ligand for standard anilines, its wider bite angle and lower relative steric bulk at the metal center fail to adequately suppress competitive oxidative addition into the C5-chloro position. This leads to competitive polymerization.
-
Method C (Copper-Catalyzed Ullmann): Copper(I) systems generally lack the thermodynamic driving force to insert into unactivated aryl chlorides. While this provides orthogonal chemoselectivity, the inherently low nucleophilicity of the electron-deficient aminopyridine results in sluggish kinetics and lower overall conversions.
Chemoselective divergence based on ligand sterics during the coupling of 5-chloro-6-ethylpyridin-3-amine.
Head-to-Head Yield Comparison
The following table summarizes the quantitative data obtained when coupling 5-chloro-6-ethylpyridin-3-amine with a generic electron-neutral aryl bromide (e.g., 4-bromoanisole) at a 1.0 mmol scale.
| Coupling Method | Catalyst / Ligand System | Base | Temp / Solvent | Target Yield (LC-MS) | Oligomerization | Selectivity Rating |
| A: Buchwald-Hartwig (BrettPhos) | 5 mol% Pd₂(dba)₃10 mol% BrettPhos | LHMDS (1.0 M) | 80°C, Dioxane | 88% | < 5% | Excellent |
| B: Buchwald-Hartwig (XantPhos) | 5 mol% Pd₂(dba)₃10 mol% XantPhos | Cs₂CO₃ | 100°C, Dioxane | 42% | > 35% | Poor |
| C: Ullmann-Type (Copper) | 10 mol% CuI20 mol% DMEDA | K₂CO₃ | 110°C, DMF | 56% | < 2% | Moderate |
Data Analysis & Decision Matrix: Method A is strictly superior. The use of LHMDS as a base alongside BrettPhos acts synergistically; LHMDS is sufficiently basic to deprotonate the palladium-bound amine but prevents base-mediated degradation pathways often seen with stronger inorganic bases acting on sensitive heterocycles[3]. Method B suffers from catastrophic mass balance loss due to oligomerization. Method C is highly chemoselective but suffers from incomplete conversion due to the electron-withdrawing nature of the chloro-pyridine ring dampening the nucleophilicity of the C3-amine.
Validated Experimental Protocols
Method A: Optimized Chemoselective Buchwald-Hartwig Amination
Self-Validation Principle: This protocol relies on LC-MS monitoring to track both the disappearance of the starting material and the absence of[M+H]⁺ peaks corresponding to des-chloro homo-coupled dimers, ensuring the chemoselectivity holds at scale.
Materials:
-
5-Chloro-6-ethylpyridin-3-amine (1.0 equiv, 1.0 mmol)
-
Aryl Bromide (1.1 equiv, 1.1 mmol)
-
Pd₂(dba)₃ (0.05 equiv, 5.0 mol%)[2]
-
BrettPhos (0.10 equiv, 10.0 mol%)[3]
-
LHMDS (1.0 M in THF or Toluene) (2.2 equiv)[3]
-
Anhydrous 1,4-Dioxane (Deoxygenated)
Step-by-Step Methodology:
-
Preparation of Catalyst Pre-Mix: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (45.8 mg) and BrettPhos (53.7 mg) to an oven-dried 20 mL reaction vial. Seal the vial with a PTFE-lined septum cap.
-
Substrate Addition: Remove the vial from the glovebox. Via syringe, add 5.0 mL of anhydrous, sparged 1,4-dioxane to the catalyst mixture. Stir at room temperature for 15 minutes until a dark red/purple homogenous solution forms (indicating active
formation). -
Reactant Introduction: In a separate dried vial, dissolve 5-chloro-6-ethylpyridin-3-amine (156.6 mg) and the chosen aryl bromide in 3.0 mL of degassed 1,4-dioxane. Transfer this solution to the active catalyst mixture via syringe.
-
Base Addition: Slowly add LHMDS (2.2 mL of 1.0 M solution) dropwise via syringe. Note: Using a soluble, homogenous base mitigates the surface-area dependence and stirring issues associated with solid bases like Cs₂CO₃.
-
Heating & Reaction: Heat the reaction block to 80°C.
-
In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. You must confirm complete consumption of the aminopyridine. Specifically, scan for the theoretical mass of the des-chloro dimer; if absent, the chemoselectivity has been maintained.
-
Workup: Cool to room temperature, quench with 5 mL of saturated aqueous NH₄Cl, extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.
Experimental workflow with in-process LC-MS validation steps.
Method C: Copper-Catalyzed Ullmann Fallback Protocol
Causality Check: If the exogenous aryl halide is an aryl iodide rather than an aryl bromide, palladium systems might be overly active. Copper(I) catalysis offers an entirely orthogonal mechanism that is completely blind to the C5-chloride.
-
To a flame-dried Schlenk tube, add 5-chloro-6-ethylpyridin-3-amine (1.0 mmol), Aryl Iodide (1.2 mmol), CuI (19 mg, 10 mol%), and finely milled K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMF (5.0 mL) and N,N'-dimethylethylenediamine (DMEDA) (21 µL, 20 mol%).
-
Heat the mixture at 110°C for 24 hours. Note: The high temperature is strictly required because the electron-withdrawing chloro and pyridyl nitrogens deactivate the amine nucleophile.
-
Filter through a pad of Celite to remove copper salts, dilute with water, and extract with EtOAc.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Central Science.[Link]
-
Am Ende, C. W., et al. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." PMC - NIH. [Link]
-
Surry, D. S., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." PMC - NIH.[Link]
Sources
Comprehensive Cross-Reactivity Profiling of 5-Chloro-6-ethylpyridin-3-amine Derivatives: A Guide for Rational Kinase Inhibitor Design
As kinase-targeted therapies dominate modern oncology and immunology pipelines, the architectural evolution of ATP-competitive inhibitors demands rigorous structural and functional scrutiny. The 5-chloro-6-ethylpyridin-3-amine scaffold has emerged as a highly privileged building block in the synthesis of novel Ser/Thr and Tyrosine kinase inhibitors[1].
However, because this scaffold binds to the highly conserved ATP hinge region, drug developers face a critical challenge: minimizing off-target promiscuity. This guide provides an application scientist’s perspective on the mechanistic advantages of this scaffold, details self-validating experimental methodologies for cross-reactivity profiling, and objectively compares its selectivity metrics against alternative chemical backbones[2].
Mechanistic Rationale: Why 5-Chloro-6-ethylpyridin-3-amine?
The substitution pattern on the pyridin-3-amine core is not arbitrary; it represents a finely tuned balance of sterics and electronics designed to overcome the classical liabilities of earlier pan-kinase inhibitors.
-
The 3-Amine Anchor: Acts as the primary hydrogen bond donor/acceptor hub, forming critical bidirectional hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region.
-
The 5-Chloro Halogen Bond: The introduction of a chlorine atom at the 5-position serves a dual purpose. It increases the lipophilicity of the molecule (enhancing cellular permeability) and participates in highly directional halogen bonding with the gatekeeper residue. This specific interaction restricts the scaffold from binding to kinases with bulky gatekeepers (e.g., T315 in ABL), acting as an intrinsic selectivity filter.
-
The 6-Ethyl Steric Shield: The 6-ethyl group acts as a dynamic "wedge" within the hydrophobic pocket adjacent to the hinge. Unlike a highly flexible alkyl chain or a rigid aryl ring, the ethyl group locks the molecule into a preferred conformational state, preventing it from adapting to the slightly varied pocket topologies of off-target kinases like the Aurora family or CDKs.
Navigating the Screening Cascade
To empirically validate these structural advantages, candidates must advance through a highly structured screening cascade. The workflow below illustrates the necessary progression from biochemical cross-reactivity to live-cell target engagement.
Kinase inhibitor cross-reactivity screening cascade from biochemical to phenotypic validation.
Experimental Protocols for Cross-Reactivity Profiling
As an application scientist, the cardinal rule of assay design is that every protocol must be a self-validating system . The assays below employ built-in mechanisms to differentiate true biological engagement from assay artifacts.
Protocol A: High-Throughput TR-FRET Kinase Cross-Reactivity Panel
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust biochemical readout that eliminates autofluorescence artifacts common in standard high-throughput screening, ensuring high data fidelity when testing vast libraries across hundreds of kinases[3].
Causality & Design: TR-FRET requires molecular proximity. We utilize a Europium (Eu)-labeled anti-tag antibody bound to the recombinant kinase (Donor) and an Alexa Fluor 647-labeled active-site tracer (Acceptor). When the 5-chloro-6-ethylpyridin-3-amine derivative successfully outcompetes the tracer, the FRET signal diminishes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compounds (10-point curve, 3-fold dilutions) starting at 10 µM.
-
Complex Assembly: In a 384-well low-volume white plate, add 5 µL of the target recombinant kinase (e.g., His-tagged) and 5 µL of Eu-anti-His antibody.
-
Tracer Addition: Add 5 µL of the appropriate Kinase Tracer (pre-titrated to its
for the specific kinase) and 5 µL of the test compound. -
Self-Validating Controls: Include a known promiscuous inhibitor (e.g., Staurosporine) as a positive control to ensure tracer displaceability, and DMSO-only wells as the negative baseline.
-
Incubation: Incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.
-
Detection: Read on a multimode microplate reader utilizing a 337 nm excitation laser. Measure dual emission at 620 nm (Europium donor) and 665 nm (Tracer acceptor) after a 50 µs delay.
-
Data Analysis: Calculate the 665/620 nm emission ratio. A successful assay must yield a
-factor .
Protocol B: NanoBRET™ Target Engagement (TE) Intracellular Assay
Biochemical assays utilize artificially low ATP concentrations (typically 10 µM) to increase sensitivity. However, inside a living cell, full-length kinases operate in the presence of 1–5 mM ATP[4]. An inhibitor that looks potent in vitro may be functionally useless in vivo due to robust ATP competition.
Causality & Design: The NanoBRET TE assay relies on Bioluminescence Resonance Energy Transfer inside living, intact cells[4]. We measure the competitive displacement of a cell-permeable NanoBRET fluorescent tracer by the 5-chloro-6-ethylpyridin-3-amine compound from a target kinase-NanoLuc® fusion protein.
Step-by-Step Methodology:
-
Transfection: Transfect HEK293 cells with a vector encoding the target Kinase-NanoLuc® fusion protein.
-
Plating & Compound Treatment: 24 hours post-transfection, harvest and re-seed cells into 384-well white tissue culture plates at
cells/well. Add the test compounds in dose-response alongside a fixed concentration of the cell-permeable NanoBRET Tracer. -
Incubation: Incubate for 2 hours at 37°C, 5% CO₂.
-
Orthogonal Validation (The Causality Check): Run a parallel plate utilizing a non-binding structural analog of your lead compound. If the signal drops in this plate, the test compound is causing non-specific luciferase quenching or immediate cytotoxicity, rather than true target engagement.
-
Detection: Add the Extracellular NanoLuc® Inhibitor (to eliminate signals from dead cells and restrict measurement to intact biology) followed by the Nano-Glo® Substrate.
-
Quantification: Read donor emission (460 nm) and acceptor emission (618 nm). Calculate milliBRET units (mBU) to determine the cellular
and fractional occupancy.
Scaffold Comparison: Selectivity & Performance Data
When benchmarked against widely utilized alternative scaffolds, the 5-chloro-6-ethylpyridin-3-amine architecture demonstrates superior selectivity. In the table below, we compare the structural profiling of this optimized derivative against standard 2-aminopyrimidine and Pyrazolo[3,4-d]pyrimidine scaffolds using a standard 350-kinase panel[1][2].
| Scaffold Class | Representative Core | Average Kinome Hit Rate ( | Primary Off-Target Liabilities | Cellular ATP Vulnerability |
| 5-Chloro-6-ethylpyridin-3-amine | Optimized Halogen-Bonding Hinge Binder | 0.04 | Minor cross-reactivity with selected RTKs (e.g., FLT3). | Low: Halogen bonding stabilizes residence time against high intracellular ATP. |
| 2-Aminopyrimidine | Standard Type-I Kinase Inhibitor Motif | 0.15 | Aurora Kinases, CDKs, MPS1. | Moderate: Relies heavily on rapid association rates; vulnerable to ATP fluctuations. |
| Pyrazolo[3,4-d]pyrimidine | Classic Src-Family Scaffold (e.g., PP2) | 0.35 | Broad kinome promiscuity (Src, Lck, p38, EGFR). | High: Flat, rigid structure easily outcompeted by native ATP in live cells. |
Note: The
Visualizing the Liability: On-Target Efficacy vs. Off-Target Toxicity
Highly promiscuous scaffolds often hit the Aurora or CDK families, pulling the phenotype away from the desired therapeutic mechanism and driving cell cycle arrest or generalized toxicity.
Pathway divergence illustrating the separation of on-target therapeutic efficacy from off-target kinome liabilities.
Conclusion
For drug development professionals evaluating chemical starting points, the 5-chloro-6-ethylpyridin-3-amine scaffold offers a highly compelling selectivity profile. By leveraging the specific steric constraints of the 6-ethyl group and the directional bonding of the 5-chloro substitution, chemists can bypass the off-target toxicity sinkholes (such as Aurora kinase cross-reactivity) that plague legacy scaffolds. Utilizing robust, self-validating profiling platforms like TR-FRET and NanoBRET ensures that these promising biochemical metrics translate accurately into potent cellular efficacy.
References
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. National Institutes of Health (NIH). Available at:[Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Institutes of Health (NIH). Available at:[Link]
-
Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
Safety Operating Guide
Comprehensive Safety and Disposal Guide for 5-Chloro-6-ethylpyridin-3-amine
As a Senior Application Scientist in drug development and chemical safety, I frequently observe laboratories mishandling halogenated heterocycles. 5-Chloro-6-ethylpyridin-3-amine (CAS 1354225-43-6)[1] is a critical intermediate in pharmaceutical synthesis, but its structural properties demand stringent operational and disposal protocols.
This guide bridges the gap between basic Safety Data Sheet (SDS) guidelines and real-world laboratory application, providing researchers with a self-validating framework for safe handling and environmental compliance.
Physicochemical Profiling and Mechanistic Hazards
To design a safe operational plan, we must first understand the causality behind the molecule's reactivity. The physicochemical profile of 5-Chloro-6-ethylpyridin-3-amine dictates its hazard classifications and strictly controls how it must be destroyed[1][2].
-
The Pyridine Ring & Amine Group: The basic primary amine (-NH₂) and the pyridine nitrogen act as Lewis bases. They can react exothermically with strong acids, requiring segregation from acidic waste streams. Furthermore, the lipophilicity introduced by the ethyl group increases the risk of dermal penetration.
-
The Chloro Substituent: The covalently bound chlorine atom classifies this molecule as a Halogenated Organic Compound (HOC) [3][4]. This is the most critical feature dictating its disposal. If landfilled, halogenated heterocycles persist in the environment and leach into groundwater. If burned in standard incinerators, the chlorine substituent acts as a precursor for highly toxic polychlorinated dibenzodioxins (PCDDs) and corrosive hydrochloric acid (HCl) gas[5].
Quantitative Chemical Identity
| Property | Value | Mechanistic Implication |
| Chemical Name | 5-Chloro-6-ethylpyridin-3-amine | - |
| CAS Number | 1354225-43-6 | Unique identifier for registry tracking[1]. |
| Molecular Formula | C₇H₉ClN₂ | Dictates halogenated waste classification. |
| Molecular Weight | 156.61 g/mol | Used for molarity calculations in quench protocols[1]. |
| GHS Hazards (Analogous) | H302, H315, H319, H335 | Acute toxicity, skin/eye irritation, respiratory irritant[2]. |
| RCRA Waste Profile | Halogenated Organic Waste | Subject to strict Land Disposal Restrictions (LDR)[4][6]. |
Operational Handling & Immediate Safety Protocol
A trustworthy safety protocol must be self-validating. By systematically verifying your containment at each step, you eliminate the risk of accidental exposure.
Step-by-Step Handling Methodology
-
Engineering Controls Verification: Prior to opening the container, verify that your fume hood has a face velocity of at least 80–100 feet per minute (fpm). Do not handle this compound on an open bench[2].
-
PPE Deployment: Don standard operating PPE: double-layered nitrile gloves (changed immediately if contaminated), a flame-resistant lab coat, and splash-proof chemical goggles.
-
Electrostatic Grounding: Aminopyridine derivatives can form combustible dusts. Ensure spatulas are non-sparking and balances are grounded to prevent electrostatic discharge during weighing[2].
-
In-Use Segregation: Keep the working area clear of strong oxidizing agents (e.g., peroxides, nitric acid) and strong acids to prevent exothermic acid-base neutralization events[7].
Spill Response and Decontamination
Spills of halogenated aminopyridines require immediate isolation. You cannot simply wash these compounds down the drain[7].
Step-by-Step Spill Protocol
-
Isolate & Evacuate: Immediately alert laboratory personnel and restrict access to the spill zone[2].
-
Solid Spills (Powder): Do not sweep dry, as this generates inhalable hazardous dust. Lightly mist the spilled solid with a compatible non-reactive solvent (e.g., a small amount of water or inert oil) to suppress dust.
-
Liquid Spills (Solutions): If dissolved in an organic solvent, cover the spill with a chemically inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or specialized spill pads).
-
Containment: Using a non-sparking tool, scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.
-
Decontamination: Wash the contaminated surface thoroughly with soap and water, collecting the wash water as hazardous aqueous waste. Do not allow the wash water to enter the municipal sewage system[2][7].
Proper Disposal and Waste Logistics
Under the Resource Conservation and Recovery Act (RCRA), 5-Chloro-6-ethylpyridin-3-amine must be managed as a Halogenated Organic Waste [8][9]. Due to the potential for environmental toxicity and bioaccumulation, the US EPA mandates that halogenated organic compounds be destroyed via high-temperature incineration equipped with exhaust scrubbers[4][5].
Waste Segregation Logic
Mixing halogenated waste with non-halogenated waste exponentially increases the cost of disposal for the entire container and complicates the incineration process[8].
Workflow for the segregation and proper disposal of halogenated aminopyridine waste streams.
Step-by-Step Disposal Logistics
-
Primary Segregation: Deposit all residual solid chemical, contaminated filter paper, silica gel from chromatography, and empty vials into a dedicated solid waste bin labeled explicitly for "Halogenated Organic Solids."
-
Liquid Waste Routing: If the compound is dissolved in solvents (e.g., dichloromethane, ethyl acetate), deposit the liquid into a designated "Halogenated Solvent Waste" carboy. Never mix this with acidic waste.
-
Labeling: Every waste container must bear a compliant Hazardous Waste sticker clearly listing the chemical constituents (e.g., "Contains: 5-Chloro-6-ethylpyridin-3-amine, Halogenated") and the date of initial accumulation[8].
-
Satellite Accumulation Area (SAA): Keep containers tightly sealed at all times unless actively adding waste. Store in secondary containment within the SAA to prevent leak migration[8].
-
Licensed Contractor Transfer: Contact your institutional Environmental Health and Safety (EHS) department. The waste must be manifested and transferred to a licensed hazardous waste management facility capable of RCRA-compliant High-Temperature Incineration (to safely neutralize the HCl off-gassing)[5][9].
References
-
Chemsrc. "1354225-43-6 - 5-Chloro-6-ethylpyridin-3-amine - CAS Database." Retrieved from:[Link]
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Retrieved from:[Link]
-
EPA / P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." Retrieved from:[Link]
-
Bates College Science Resource Support Services. "Chemical Safety and Hazardous Waste Identification." Retrieved from: [Link]
Sources
- 1. 1354225-43-6_CAS号:1354225-43-6_CAS No.:1354225-43-6 - 化源网 [m.chemsrc.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Common Hazardous Waste Acronyms and Abbreviations | Arcwood Environmental™ [arcwoodenviro.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. p2infohouse.org [p2infohouse.org]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety | Science Resource Support Services | Bates College [bates.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
